DS-1205b free base
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEILZXFYPPMTR-SSEXGKCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OC[C@H]6COCCO6)OC)N)F)CC7CCOCC7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42FN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DS-1205b: A Comprehensive Technical Review of the AXL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in tumor progression, metastasis, and the development of therapeutic resistance in various cancers.[3] Notably, AXL signaling has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DS-1205b has demonstrated significant preclinical activity in inhibiting AXL, thereby overcoming EGFR-TKI resistance and suppressing tumor growth. This technical guide provides an in-depth overview of the pharmacological data and experimental methodologies related to DS-1205b.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for DS-1205b.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 (AXL Kinase) | 1.3 nM | Mobility Shift Assay | Recombinant AXL protein | |
| EC50 (Cell Migration) | 2.7 nM | hGAS6-induced migration | AXL-overexpressing NIH3T3 cells |
Table 1: In Vitro Activity of DS-1205b
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (Parental) | Erlotinib IC50 (Resistant) | Osimertinib IC50 (Parental) | Osimertinib IC50 (Resistant) | Reference |
| HCC827 | EGFR-mutant | 11.3 nM | 4,278.4 nM | 9.2 nM | 3,975.9 nM |
Table 2: IC50 Values of EGFR TKIs in Parental and Resistant HCC827 NSCLC Cells
Core Experimental Protocols
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of DS-1205b against AXL and other kinases.
Methodology:
-
The kinase inhibitory activity of DS-1205b against AXL, MER, MET, and TRKA kinases was assessed using a mobility shift assay.
-
Recombinant human AXL, MER, MET, and TRKA proteins were used in the assay.
-
DS-1205b, dissolved in dimethyl sulfoxide (DMSO), was added to the kinase solution and incubated at room temperature for 20 minutes.
-
The kinase reaction was initiated by the addition of ATP to a final concentration of 1 mM, which approximates physiological conditions.
-
The reaction plates were then incubated at 28°C for 45 minutes.
-
The degree of kinase inhibition was determined using the LabChip EZ Reader.
-
The IC50 value was calculated from the resulting inhibition curve.
-
A broader kinase selectivity panel of 161 kinases was also evaluated using a similar mobility shift assay format.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of DS-1205b on AXL-mediated cell migration.
Methodology:
-
A Boyden chamber assay, a widely accepted method for evaluating cell migration, was utilized.
-
AXL-overexpressing NIH3T3 cells were used for this experiment.
-
The upper chamber of the transwell insert was seeded with the cells in serum-free media.
-
The lower chamber contained media with human GAS6 (hGAS6), the ligand for AXL, acting as a chemoattractant.
-
DS-1205b at various concentrations was added to the upper chamber with the cells.
-
The cells were incubated for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator, allowing for migration through the porous membrane of the transwell insert.
-
Following incubation, non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface of the membrane were fixed and stained (e.g., with crystal violet or DAPI).
-
The number of migrated cells was quantified by imaging and counting the stained cells.
-
The half-maximal effective concentration (EC50) for the inhibition of cell migration was then determined.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Objective: To assess the in vivo antitumor efficacy of DS-1205b, alone and in combination with EGFR TKIs.
Methodology:
-
The HCC827 human NSCLC cell line, which harbors an EGFR mutation, was used to establish the xenograft model.
-
Female athymic nude mice were subcutaneously inoculated with HCC827 cells in the flank.
-
Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice were then randomized into different treatment groups: vehicle control, DS-1205b alone, EGFR-TKI (erlotinib or osimertinib) alone, and the combination of DS-1205b and an EGFR-TKI.
-
DS-1205b was administered orally.
-
Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.
-
Body weight and the general health of the mice were also monitored.
-
The antitumor effect was evaluated by comparing the tumor growth inhibition between the different treatment groups.
-
To investigate the effect on acquired resistance, treatment was continued long-term to observe any delay in the onset of resistance in the combination therapy groups compared to the EGFR-TKI monotherapy groups.
Visualizations
Signaling Pathway of AXL-Mediated EGFR-TKI Resistance
AXL-mediated bypass of EGFR-TKI inhibition.
Experimental Workflow for In Vivo Xenograft Studies
Workflow for NSCLC xenograft model studies.
References
- 1. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
DS-1205b Free Base: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1205b is a potent and highly selective, orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Developed by Daiichi Sankyo Co., Ltd., it has emerged as a promising therapeutic agent to counteract acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] Upregulation of the AXL signaling pathway is a key mechanism of resistance to EGFR-TKIs, and DS-1205b effectively blocks this bypass pathway, thereby restoring sensitivity to drugs like erlotinib and osimertinib.[1] This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and preclinical evaluation of DS-1205b free base, including its mechanism of action, in vitro and in vivo activity, and key experimental protocols.
Discovery and Rationale
DS-1205b was discovered and synthesized by Daiichi Sankyo Co., Ltd. The rationale for its development stems from the clinical challenge of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC. AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, has been identified as a crucial mediator of this resistance. Upon activation by its ligand, growth arrest-specific 6 (GAS6), AXL triggers downstream signaling cascades, including the PI3K-AKT pathway, which promotes cell survival and proliferation, effectively bypassing the EGFR inhibition. DS-1205b was designed as a highly selective inhibitor of AXL kinase to be used in combination with EGFR-TKIs to prolong their therapeutic benefit.
The chemical structure of this compound is N-[4-(2-amino-5-{4-[(2R)-1,4-dioxan-2-ylmethoxy]-3-methoxyphenyl}pyridin-3-yl)-3-fluorophenyl]-5-methyl-4'-oxo-1'-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2,3'-bipyridine-5'-carboxamide. Its molecular formula is C41H42FN5O7, with a molecular weight of 735.81 g/mol .
Synthesis of this compound
The following synthesis is a summarized interpretation of the likely chemical strategy. The definitive, step-by-step protocol would be detailed in the supplementary materials of the primary publication or related patents.
The synthesis of a complex molecule like DS-1205b likely involves a multi-step convergent synthesis strategy. This would entail the independent synthesis of key fragments followed by their strategic coupling. The core structure features a substituted diarylpyridine, a bipyridine carboxamide, and chiral moieties, suggesting the following key steps:
-
Synthesis of the Diarylpyridine Core: This would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to link the two aryl rings to the central pyridine ring. Precursors for each ring would be functionalized with appropriate groups (e.g., boronic acids/esters and halides) to facilitate this reaction.
-
Synthesis of the Bipyridine Carboxamide Fragment: This would involve the formation of the pyridone ring and subsequent linkage to another pyridine ring to form the bipyridine system. The carboxamide would be introduced, likely from a corresponding carboxylic acid or ester derivative.
-
Introduction of Chiral Side Chains: The (2R)-1,4-dioxan-2-ylmethoxy and tetrahydro-2H-pyran-4-ylmethyl groups would be introduced using standard alkylation techniques, likely starting from commercially available chiral building blocks to ensure correct stereochemistry.
-
Final Fragment Coupling and Deprotection: The final key step would be the amidation reaction to connect the diarylpyridine amine with the bipyridine carboxylic acid fragment. Any protecting groups used during the synthesis of the fragments would be removed in the final steps to yield this compound.
Mechanism of Action
DS-1205b functions by selectively inhibiting the kinase activity of AXL. In the context of EGFR-TKI resistance, NSCLC cells can upregulate AXL expression. This allows the cancer cells to use the AXL signaling pathway as a "bypass" route to activate downstream survival signals, such as the AKT pathway, even when EGFR is effectively blocked by an inhibitor. DS-1205b binds to the ATP-binding pocket of AXL, preventing its phosphorylation and subsequent activation. By inhibiting AXL, DS-1205b shuts down this bypass pathway, leading to the inhibition of downstream signaling (e.g., AKT phosphorylation) and restoring the cancer cells' dependence on the EGFR pathway, thus re-sensitizing them to EGFR-TKIs.
Quantitative Data
In Vitro Kinase Inhibitory Activity
DS-1205b demonstrates high potency and selectivity for AXL kinase. Its inhibitory activity was assessed against a panel of kinases.
| Kinase Target | IC50 (nM) | Selectivity over AXL |
| AXL | 1.3 | - |
| MER | 63 | 48-fold |
| MET | 104 | 80-fold |
| TRKA | 407 | 313-fold |
| Data sourced from |
In Vitro Cellular Activity
The effect of DS-1205b on cell migration, a process often driven by AXL signaling, was evaluated.
| Assay | Cell Line | EC50 (nM) |
| hGAS6-induced migration | NIH3T3-AXL | 2.7 |
| Data sourced from |
In Vivo Antitumor Efficacy
The antitumor effects of DS-1205b were evaluated in xenograft models.
| Model | Treatment | Dose (mg/kg) | Outcome |
| NIH3T3-AXL Allograft | DS-1205b Monotherapy | 6.3 - 50 | 54-86% tumor regression. |
| HCC827 Xenograft (Erlotinib-resistant) | DS-1205b + Erlotinib | 25 | 47% tumor growth inhibition. |
| HCC827 Xenograft (Erlotinib-resistant) | DS-1205b + Erlotinib | 50 | 97% tumor growth inhibition. |
| HCC827 Xenograft | Erlotinib + DS-1205b (combination) | 12.5 - 50 | Significantly delayed onset of tumor resistance compared to erlotinib alone. |
| HCC827 Xenograft | Osimertinib + DS-1205b (combination) | 12.5 - 50 | Significantly delayed onset of tumor resistance compared to osimertinib alone. |
| Data sourced from |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol outlines the determination of IC50 values for DS-1205b against target kinases.
-
Reagents: Recombinant human kinase domains (AXL, MER, MET, TRKA), 1 mM ATP, DS-1205b serial dilutions.
-
Procedure: a. The kinase reaction is performed in a buffer containing the recombinant kinase, ATP, and a substrate peptide. b. DS-1205b at various concentrations is pre-incubated with the kinase. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is stopped, and the phosphorylated and unphosphorylated substrate peptides are separated based on their different mobility in an electric field. e. The ratio of phosphorylated to unphosphorylated peptide is quantified.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Cell Migration Assay
This protocol details the evaluation of DS-1205b's effect on GAS6-induced cell migration.
-
Cell Line: NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL).
-
Apparatus: Boyden chamber with a porous membrane.
-
Procedure: a. NIH3T3-AXL cells are serum-starved and then seeded in the upper chamber of the Boyden apparatus in the presence of varying concentrations of DS-1205b. b. The lower chamber contains a medium with human GAS6 (hGAS6) as a chemoattractant. c. Cells are incubated to allow migration through the porous membrane. d. Non-migrated cells on the upper surface of the membrane are removed. e. Migrated cells on the lower surface are fixed, stained, and counted.
-
Data Analysis: The number of migrated cells is plotted against the DS-1205b concentration to determine the EC50 value.
In Vivo Xenograft Studies
This protocol describes the workflow for evaluating the antitumor efficacy of DS-1205b in a mouse model of acquired EGFR-TKI resistance.
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: HCC827 (human NSCLC cell line with an EGFR exon 19 deletion).
-
Procedure: a. Tumor Implantation: Subcutaneously inject HCC827 cells into the flank of each mouse. b. Tumor Growth and Resistance Induction: Once tumors are established, treat mice with an EGFR-TKI (e.g., erlotinib 25 mg/kg, once daily) until tumors initially regress and then begin to regrow, indicating acquired resistance. c. Treatment Groups: Randomize mice into groups: (1) EGFR-TKI monotherapy, (2) EGFR-TKI in combination with DS-1205b (e.g., 12.5, 25, 50 mg/kg, twice daily), (3) Vehicle control. d. Dosing: Administer drugs via oral gavage for the specified duration. e. Monitoring: Measure tumor volumes with calipers regularly. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting to assess the phosphorylation status of AXL and AKT.
Conclusion
DS-1205b is a potent and selective AXL inhibitor that has demonstrated significant preclinical activity in overcoming acquired resistance to EGFR-TKIs. Its ability to block the AXL-mediated bypass signaling pathway restores the efficacy of established NSCLC therapies in resistant tumors. The data summarized herein provides a strong rationale for its continued clinical development. A phase 1 clinical trial of DS-1205c (a prodrug of the active free form) in combination with gefitinib has been conducted, evaluating its safety and tolerability in patients with EGFR-mutant NSCLC. Further investigation is warranted to fully elucidate the therapeutic potential of DS-1205b in combination regimens for the treatment of resistant cancers.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta Title: "Daiichi Sankyo Co Ltd Patent: Novel Synthesis Method for Diarylpyridine Derivatives [pharmaceutical-technology.com]
- 3. CN106604920B - å ·æåæ°¢å¡ååºç²åºçå¡å¶é ®è¡çç© - Google Patents [patents.google.com]
The Role of AXL Kinase in Acquired Resistance to EGFR Tyrosine Kinase Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The efficacy of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is frequently undermined by the development of acquired resistance. While secondary mutations in EGFR, such as T790M, or MET amplification are well-documented resistance mechanisms, a significant portion of cases remain unexplained. Emerging evidence has identified the receptor tyrosine kinase AXL as a critical mediator of a "bypass" signaling mechanism that allows cancer cells to evade EGFR blockade. Upregulation and activation of AXL, often in conjunction with an epithelial-to-mesenchymal transition (EMT), reactivates downstream pro-survival pathways like PI3K/AKT and MAPK/ERK, thereby rendering EGFR-TKIs ineffective. This guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and methodologies for studying the role of AXL in EGFR-TKI resistance, positioning AXL as a high-value target for therapeutic intervention.
Introduction: The Challenge of EGFR-TKI Resistance
Non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in EGFR often experience significant initial responses to EGFR-TKIs like erlotinib, gefitinib, and osimertinib.[1][2] However, these responses are seldom durable, with most patients developing acquired resistance within 10-14 months. This resistance can arise from genetic alterations within the target protein, such as the EGFR T790M mutation, or through the activation of alternative signaling pathways that bypass the inhibited EGFR.[2][3]
In over 40% of acquired resistance cases, the underlying mechanism is not the T790M mutation or MET amplification, highlighting the clinical need to identify other drivers of resistance. The receptor tyrosine kinase AXL has emerged as a key player in this context. Studies have consistently shown that AXL is overexpressed and activated in multiple in vitro and in vivo models of EGFR-TKI resistance, as well as in tumor samples from patients who have relapsed on EGFR-TKI therapy. AXL activation effectively rewires the cell's signaling network, providing an alternative route to stimulate critical survival pathways and conferring a resistant phenotype.
The AXL Signaling Axis
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its primary ligand is the Growth Arrest-Specific 6 (Gas6) protein. The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.
This activation creates docking sites for various adaptor proteins and enzymes, leading to the initiation of several downstream signaling cascades critical for oncogenic processes:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: Drives cell proliferation and differentiation.
-
NF-κB Pathway: Regulates inflammation, cell survival, and anti-apoptotic responses.
-
JAK/STAT Pathway: Involved in cell proliferation, survival, and immune response modulation.
Under normal physiological conditions, AXL signaling is tightly regulated. However, in the context of cancer and therapeutic pressure, its aberrant upregulation provides a potent mechanism for cell survival and drug resistance.
AXL as a Bypass Mechanism in EGFR-TKI Resistance
The central mechanism of AXL-mediated resistance is its ability to sustain downstream signaling even when EGFR is effectively inhibited. In EGFR-mutant NSCLC cells sensitive to TKIs, survival is dependent on EGFR-driven activation of the PI3K/AKT and MAPK/ERK pathways. Erlotinib treatment blocks this, leading to apoptosis. However, in resistant cells with AXL upregulation, Gas6-mediated AXL activation can maintain the phosphorylation and activity of AKT and ERK, thus bypassing the need for EGFR signaling.
This bypass mechanism is frequently associated with an Epithelial-to-Mesenchymal Transition (EMT), a cellular program linked to drug resistance, increased motility, and invasion. Several studies have observed that erlotinib-resistant cells not only overexpress AXL but also exhibit mesenchymal markers like vimentin and N-cadherin, with a concurrent loss of epithelial markers like E-cadherin.
Data Presentation: Quantitative Evidence
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the role of AXL in EGFR-TKI resistance.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Parent/Resistant | EGFR-TKI | IC50 (μM) | AXL Expression Status | Reference |
|---|---|---|---|---|---|
| HCC827 | Parental | Erlotinib | ~0.005 | Low | |
| HCC827 ER | Erlotinib Resistant | Erlotinib | >10 | High | |
| PC9 | Parental | Gefitinib | ~0.1 | Low |
| PC9GR | Gefitinib Resistant | Gefitinib | >10 | High | |
Table 2: AXL Expression in Preclinical Models of Acquired Resistance
| Model System | Treatment | Fold Increase in AXL mRNA/Protein | Key Finding | Reference |
|---|---|---|---|---|
| HCC827 Xenografts | Erlotinib (long-term) | Significantly Higher | AXL mRNA levels were higher in 15 of 17 resistant tumors. | |
| HCC827 ER Clones | Erlotinib (long-term) | Overexpressed | AXL protein was consistently overexpressed in 5 independent resistant clones. |
| H3255 ER Clones | Erlotinib (long-term) | Overexpressed | AXL overexpression was observed in the absence of EGFR T790M or MET amplification. | |
Table 3: Clinical Evidence of AXL Upregulation in Patients
| Patient Cohort | No. of Patients | Comparison | Findings | Reference |
|---|---|---|---|---|
| EGFR-mutant NSCLC | 35 | Pre-TKI vs. Post-TKI Resistance Biopsies | 7 of 35 (20%) samples showed ≥2-fold increase in AXL expression upon developing resistance. |
| EGFR-mutant NSCLC | 69 | AXL Expression Analysis | 5 of 69 (7.2%) patients were AXL positive, with expression linked to tumor differentiation and size. | |
Signaling Pathways and Experimental Workflows
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways and experimental logic involved in AXL-mediated resistance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline core protocols used in AXL resistance research.
Generation of EGFR-TKI Resistant Cell Lines
This protocol describes the establishment of acquired resistance in a sensitive cell line, such as HCC827, through chronic drug exposure.
-
Initial IC50 Determination: Culture parental HCC827 cells and perform a cell viability assay (e.g., MTT or MTS) with a dose-response of erlotinib to determine the initial IC50 value.
-
Chronic Exposure: Culture parental cells in media containing erlotinib at a concentration equal to or slightly below the IC50.
-
Dose Escalation: As cells adapt and resume proliferation, gradually increase the erlotinib concentration in a stepwise manner. This process can take over 5-8 months.
-
Selection of Resistant Clones: Once cells are proliferating steadily in a high concentration of erlotinib (e.g., >1 µM), isolate single-cell clones.
-
Confirmation of Resistance: Expand the clones and confirm their resistance by performing a cell viability assay to demonstrate a significant shift in the IC50 (often >100-fold) compared to the parental line.
-
Maintenance: Continuously culture the established resistant cell lines (e.g., HCC827-ER) in media containing the high concentration of erlotinib to maintain the resistant phenotype.
Western Blotting for AXL Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of AXL and key downstream effectors.
-
Cell Lysis: Plate sensitive and resistant cells. After treatment (if any), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Total AXL
-
Phospho-AXL (pAXL)
-
Total AKT
-
Phospho-AKT (pAKT Ser473)
-
Total ERK1/2
-
Phospho-ERK1/2 (pERK Thr202/Tyr204)
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT/MTS)
This assay measures cell metabolic activity to determine the cytotoxic effect of inhibitors and calculate IC50 values.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the EGFR-TKI (e.g., erlotinib) and/or AXL inhibitor in culture medium. Replace the existing medium with 100 µL of the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate forms.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
For MTT: Carefully remove the medium, add 100 µL of a solubilization solution (e.g., DMSO), and shake to dissolve the formazan crystals. Measure absorbance at 570 nm.
-
For MTS: Measure absorbance directly at 490 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Xenograft Model
This protocol assesses the effect of AXL inhibition on tumor growth in an in vivo setting.
-
Cell Implantation: Subcutaneously inject erlotinib-resistant cells (e.g., 1 x 10^7 cells) into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., ~150-250 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., n=6-10 per group):
-
Vehicle control
-
EGFR-TKI (e.g., erlotinib) alone
-
AXL inhibitor alone
-
Combination of EGFR-TKI and AXL inhibitor
-
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and pathway modulation.
Clinical Relevance and Therapeutic Implications
The consistent observation of AXL upregulation in resistant patient tumors validates the preclinical findings and establishes AXL as a clinically relevant resistance mechanism. This provides a strong rationale for developing therapeutic strategies that target AXL to overcome or prevent EGFR-TKI resistance.
Several AXL inhibitors, including small molecule TKIs (e.g., bemcentinib, sitravatinib) and monoclonal antibodies, are in various stages of clinical development. The data presented here support a combination therapy approach, where an AXL inhibitor is co-administered with an EGFR-TKI to either resensitize resistant tumors or delay the onset of resistance in treatment-naïve patients. Identifying patients with AXL-driven resistance through biomarker analysis of tumor biopsies will be critical for the clinical success of this strategy.
Conclusion
The activation of the AXL receptor tyrosine kinase represents a key bypass mechanism that confers resistance to EGFR-TKIs in a significant subset of NSCLC patients. This process, often linked with an epithelial-to-mesenchymal transition, allows cancer cells to maintain pro-survival signaling through pathways such as PI3K/AKT and MAPK/ERK despite effective EGFR blockade. The wealth of preclinical and clinical data underscores the importance of this resistance axis. Targeting AXL in combination with EGFR inhibitors is a promising therapeutic strategy that has the potential to overcome acquired resistance and improve outcomes for patients with EGFR-mutant NSCLC. Further research and clinical trials are essential to fully realize the potential of AXL-targeted therapies.
References
DS-1205b Free Base: A Technical Guide to a Novel AXL Inhibitor for Overcoming EGFR-TKI Resistance in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DS-1205b, a selective AXL receptor tyrosine kinase inhibitor, and its application in cancer research, particularly in the context of overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).
Core Concept: Targeting AXL to Counteract EGFR-TKI Resistance
Treatment of EGFR-mutant NSCLC with EGFR-TKIs, such as erlotinib and osimertinib, is a standard therapeutic approach. However, the development of acquired resistance limits the long-term efficacy of these agents. One of the key mechanisms of this resistance is the upregulation of the AXL receptor tyrosine kinase, which activates downstream signaling pathways, creating a "bypass" that allows cancer cells to survive and proliferate despite the inhibition of EGFR.[1][2][3]
DS-1205b is a potent and selective small-molecule inhibitor of AXL kinase.[3][4] By inhibiting AXL phosphorylation, DS-1205b effectively blocks this bypass signaling. This action can restore sensitivity to EGFR-TKIs and delay the onset of resistance, offering a promising combination therapy strategy for EGFR-mutant NSCLC.
Signaling Pathway and Mechanism of Action
In EGFR-mutant NSCLC, the binding of ligands to EGFR activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell growth and survival. EGFR-TKIs block this activation. However, upon developing resistance, AXL is often upregulated. The binding of its ligand, GAS6, to AXL triggers the phosphorylation of AXL and subsequent activation of the same downstream PI3K/AKT and ERK pathways, rendering the cells resistant to EGFR inhibition.
DS-1205b directly inhibits the phosphorylation of AXL. When used in combination with an EGFR-TKI, it shuts down this crucial resistance pathway. This dual inhibition leads to a more comprehensive blockade of downstream signaling, particularly the AKT pathway, compared to either agent alone.
Quantitative Data from Preclinical Studies
The efficacy of DS-1205b has been demonstrated in several preclinical models. The following tables summarize key quantitative findings from in vivo xenograft studies.
Table 1: Antitumor Activity of DS-1205b in Erlotinib-Resistant HCC827 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | P-value |
| DS-1205b | 50 | 97 | 0.0100 |
| DS-1205b | 25 | 47 | - |
Data sourced from a study where treatment was initiated after tumors developed resistance to erlotinib.
Table 2: Effect of DS-1205b in Combination with Osimertinib on Delaying Acquired Resistance in HCC827 Xenograft Model
| Treatment Group | Dose (mg/kg, twice daily) | Outcome |
| Osimertinib + DS-1205b | 12.5 | Dose-dependent delay in tumor volume increase |
| Osimertinib + DS-1205b | 25 | Dose-dependent delay in tumor volume increase |
| Osimertinib + DS-1205b | 50 | Dose-dependent delay in tumor volume increase |
This study demonstrated that the combination of DS-1205b and osimertinib significantly delayed the onset of resistance compared to osimertinib monotherapy.
Clinical Evaluation
DS-1205c, a sulfate hydrate form of DS-1205b, has been evaluated in Phase 1 clinical trials.
Table 3: Overview of Phase 1 Clinical Trials with DS-1205c
| Trial Identifier | Combination Drug | Patient Population | Key Findings |
| NCT03599518 | Gefitinib | EGFR-mutant NSCLC with progression on EGFR-TKIs | Generally safe and well-tolerated. No complete or partial responses, but 25% of patients had stable disease. Recommended dose for expansion was 800 mg BID. |
| NCT03255083 | Osimertinib | Metastatic or unresectable EGFR-mutant NSCLC with progression on EGFR-TKIs | Well-tolerated with no new safety signals. No complete or partial responses, but two-thirds of patients achieved stable disease. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of DS-1205b.
Western Blot Analysis for Signaling Pathway Inhibition
This experiment assesses the effect of DS-1205b on the phosphorylation of key signaling proteins.
Methodology:
-
Cell Culture: HCC827 cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of an EGFR-TKI (e.g., erlotinib or osimertinib) with or without a fixed concentration of DS-1205b (e.g., 1 µM) for a specified duration (e.g., 2 hours).
-
Lysis: After treatment, cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Probing: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., EGFR, AXL, AKT, ERK).
-
Detection: After incubation with a corresponding secondary antibody, the signal is detected using a chemiluminescent substrate.
In Vivo Xenograft Model for Antitumor Activity
This protocol evaluates the efficacy of DS-1205b alone or in combination with an EGFR-TKI in a live animal model.
Methodology:
-
Cell Implantation: Human NSCLC cells (e.g., HCC827) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Establishment: Tumors are allowed to grow to a specified size.
-
Grouping: Mice are randomized into different treatment cohorts: vehicle control, EGFR-TKI monotherapy, DS-1205b monotherapy, and combination therapy.
-
Drug Administration: Drugs are administered according to a predefined schedule and dosage (e.g., DS-1205b at 12.5, 25, or 50 mg/kg twice daily).
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a certain volume or after a specified duration.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed effects.
Conclusion
DS-1205b free base is a selective AXL inhibitor that has demonstrated significant preclinical activity in overcoming acquired resistance to EGFR-TKIs in NSCLC models. By targeting the AXL-mediated bypass pathway, it restores the antitumor effects of drugs like erlotinib and osimertinib. While early clinical trials of its salt form, DS-1205c, have shown an acceptable safety profile but limited single-agent or combination efficacy in heavily pretreated populations, the mechanism of action remains a compelling area for further cancer research and drug development. The detailed protocols and quantitative data presented here provide a solid foundation for scientists exploring AXL inhibition as a therapeutic strategy.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Core Mechanism of Action: AXL Pathway Inhibition
An in-depth analysis of the AXL inhibitor DS-1205b reveals its potent effects on curbing tumor cell migration, primarily by targeting a key signaling pathway associated with acquired resistance to cancer therapies. This technical guide synthesizes preclinical data on DS-1205b, presenting its mechanism of action, quantitative efficacy, and the detailed experimental protocols used to ascertain its effects. The information is intended for researchers, scientists, and professionals in the field of drug development.
DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] In several cancer types, particularly in EGFR-mutant non-small cell lung cancer (NSCLC), the upregulation of AXL serves as a "bypass" signaling pathway that allows cancer cells to evade the effects of EGFR-tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib.[2] This acquired resistance is a significant challenge in cancer therapy.
The mechanism involves the binding of the ligand GAS6 to the AXL receptor, which triggers phosphorylation and activation of downstream pro-survival and pro-migratory pathways, including the PI3K/Akt and MAPK/ERK pathways.[2] DS-1205b directly inhibits the phosphorylation of AXL, effectively shutting down this bypass route. This action not only restores sensitivity to EGFR inhibitors but also directly impedes fundamental cancer processes like cell migration.
References
The Role of DS-1205b Free Base in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. One of the key mechanisms contributing to this resistance is the activation of bypass signaling pathways. The AXL receptor tyrosine kinase has emerged as a critical mediator of resistance to EGFR TKIs. DS-1205b, a potent and highly selective small-molecule inhibitor of AXL, has been developed to address this challenge. This technical guide provides a comprehensive overview of the preclinical and early clinical data on DS-1205b and its clinical formulation, DS-1205c, in the context of NSCLC.
Mechanism of Action: Overcoming EGFR-TKI Resistance
Upregulation of AXL is a known bypass signal that confers resistance to EGFR-TKIs in EGFR-mutated NSCLC.[1][2] Long-term treatment with EGFR-TKIs such as erlotinib and osimertinib can lead to increased AXL expression.[1][3][4] DS-1205b functions by selectively inhibiting the phosphorylation of AXL. This inhibition blocks the downstream signaling cascade that would otherwise allow cancer cells to evade the effects of EGFR blockade, thereby delaying the onset of drug resistance and potentially restoring sensitivity to EGFR-TKIs. The proposed mechanism involves the inhibition of downstream pathways such as PI3K/AKT and MAPK/ERK.
Figure 1: DS-1205b Mechanism of Action in EGFR-TKI Resistant NSCLC.
Preclinical Data
In Vitro Activity
Preclinical studies have demonstrated the potency of DS-1205b in inhibiting AXL phosphorylation and its effects on EGFR-TKI resistant NSCLC cell lines. In HCC827 cells, which harbor an EGFR mutation, long-term treatment with erlotinib or osimertinib led to AXL upregulation. DS-1205b effectively inhibited this AXL phosphorylation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for DS-1205c against AXL kinase are in the low nanomolar range (1.3–3.7 nM).
| Cell Line | Treatment | IC50 (nM) | Reference |
| Parental HCC827 | Erlotinib | 11.3 | |
| Parental HCC827 | Osimertinib | 9.2 | |
| Erlotinib-Resistant HCC827 | Erlotinib | 4,278.4 | |
| Osimertinib-Resistant HCC827 | Osimertinib | 3,975.9 |
Table 1: In Vitro IC50 Values of EGFR-TKIs in Parental and Resistant HCC827 NSCLC Cells.
In Vivo Efficacy in Xenograft Models
In vivo studies using xenograft models of human EGFR-mutant NSCLC have shown that the combination of DS-1205b with EGFR-TKIs significantly delays the onset of tumor resistance.
In an HCC827 xenograft model, the combination of DS-1205b and erlotinib significantly delayed tumor resistance compared to erlotinib monotherapy. Furthermore, in tumors that had already acquired resistance to erlotinib, the addition of DS-1205b restored the antitumor activity of erlotinib. At doses of 50 mg/kg and 25 mg/kg, DS-1205b inhibited the growth of erlotinib-resistant tumors by 97% and 47%, respectively.
Similarly, when combined with osimertinib, DS-1205b delayed the emergence of resistance in the HCC827 xenograft model. The combination of DS-1205b at doses of 12.5-50 mg/kg with osimertinib significantly delayed the increase in tumor volume.
| Xenograft Model | Treatment Combination | Key Finding | Reference |
| HCC827 (EGFR-mutant) | DS-1205b + Erlotinib | Significantly delayed onset of tumor resistance compared to erlotinib alone. | |
| Erlotinib-resistant HCC827 | DS-1205b + Erlotinib | Restored the antitumor activity of erlotinib. | |
| HCC827 (EGFR-mutant) | DS-1205b + Osimertinib | Delayed the onset of resistance to osimertinib. |
Table 2: Summary of In Vivo Efficacy of DS-1205b in Combination with EGFR-TKIs in NSCLC Xenograft Models.
Experimental Protocols
Cell-Based Assays for Signaling Pathway Analysis
To elucidate the mechanism of action, HCC827 cells were treated with varying concentrations of erlotinib or osimertinib (16, 80, 400, or 2,000 nM) with or without DS-1205b. Following treatment, cell lysates were collected and subjected to Western blot analysis to assess the phosphorylation status of EGFR, AKT, and ERK. This method allows for the direct visualization of how DS-1205b impacts the signaling cascade downstream of EGFR and AXL.
Figure 2: Experimental Workflow for Western Blot Analysis.
In Vivo Xenograft Studies
Female nude mice were subcutaneously implanted with HCC827 cells. Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle, DS-1205b monotherapy, EGFR-TKI monotherapy (erlotinib or osimertinib), or combination therapy. Tumor volumes and body weights were measured regularly to assess treatment efficacy and toxicity. For resistance models, treatment with an EGFR-TKI was administered until tumors began to regrow, at which point DS-1205b was added to the treatment regimen.
Clinical Evaluation of DS-1205c
DS-1205c, a non-stoichiometric sulfate hydrate of DS-1205b, is the formulation used in clinical trials.
Phase 1 Study with Gefitinib (NCT03599518)
A first-in-human, multicenter, open-label Phase 1 study evaluated the safety and tolerability of DS-1205c in combination with gefitinib in Japanese patients with metastatic or unresectable EGFR-mutant NSCLC who had progressed on EGFR-TKI therapy.
-
Study Design: Patients (n=20) received DS-1205c monotherapy (200–1200 mg twice daily [BID]) for a 7-day safety monitoring period, followed by combination therapy with gefitinib (250 mg once daily) in 21-day cycles.
-
Safety and Tolerability: The most common treatment-emergent adverse events (TEAEs) were increased aspartate aminotransferase (35%), increased alanine aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%). No serious TEAEs were reported. The safety profile of ≤800 mg BID was more favorable than 1200 mg BID.
-
Efficacy: No patients achieved a complete or partial response, but 5 patients (25%) had stable disease.
-
Recommended Dose: The recommended dose for expansion cohorts of DS-1205c in combination with gefitinib was determined to be 800 mg BID.
Phase 1 Study with Osimertinib (NCT03255083)
Another open-label, non-randomized Phase 1 study evaluated the safety and tolerability of DS-1205c in combination with osimertinib in patients in Taiwan with metastatic or unresectable EGFR-mutant NSCLC who had progressed during EGFR-TKI treatment.
-
Study Design: 13 patients received DS-1205c monotherapy at doses of 200, 400, 800, or 1200 mg twice daily for 7 days, followed by combination treatment with osimertinib 80 mg once daily.
-
Safety and Tolerability: All 13 patients reported at least one TEAE. The most common treatment-related adverse events included anemia, diarrhea, fatigue, increased AST, increased ALT, increased blood creatinine phosphokinase, and increased lipase.
-
Efficacy: No complete or partial responses were observed. However, two-thirds of the patients achieved stable disease, with one-third maintaining stable disease for over 100 days.
| Clinical Trial | Combination Agent | Patient Population | Key Efficacy Outcome | Recommended Dose (DS-1205c) | Reference |
| NCT03599518 | Gefitinib | EGFR-mutant NSCLC with progression on EGFR-TKIs (n=20) | 25% Stable Disease; No CR/PR | 800 mg BID | |
| NCT03255083 | Osimertinib | EGFR-mutant NSCLC with progression on EGFR-TKIs (n=13) | 67% Stable Disease; No CR/PR | Not specified |
Table 3: Summary of Phase 1 Clinical Trials of DS-1205c in Combination with EGFR-TKIs.
Conclusion and Future Directions
DS-1205b, through its selective inhibition of AXL, presents a promising strategy to delay or overcome acquired resistance to EGFR-TKIs in non-small cell lung cancer. Preclinical data robustly support its mechanism of action and in vivo efficacy in combination with both first and third-generation EGFR-TKIs. Early-phase clinical trials with the oral formulation DS-1205c have established its safety and tolerability in combination with gefitinib and osimertinib, with evidence of disease stabilization in a subset of heavily pre-treated patients. The recommended dose for further investigation has been established. Future studies will be crucial to determine the clinical benefit of adding DS-1205c to EGFR-TKI therapy, potentially as an upfront treatment to prevent the emergence of resistance in patients with EGFR-mutant NSCLC.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Preclinical Profile of DS-1205b: A Novel AXL Kinase Inhibitor for Overcoming EGFR-TKI Resistance
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical studies of DS-1205b, a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. The data herein summarizes its in vitro and in vivo activity, mechanism of action, and its efficacy in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.
Core Findings
DS-1205b has demonstrated significant preclinical activity as a selective AXL inhibitor. It effectively blocks GAS6 ligand-induced AXL activation and downstream signaling, leading to the inhibition of cell migration and tumor growth in AXL-overexpressing cancer models.[1][2] A key finding is the ability of DS-1205b to delay the onset of and restore sensitivity to EGFR-TKIs in EGFR-mutant NSCLC models where AXL upregulation is a known resistance mechanism.[2][3][4]
Data Presentation
In Vitro Activity of DS-1205b
| Parameter | Cell Line | Value | Reference |
| AXL Inhibition (IC50) | - | 1.3 nM | |
| hGAS6-Induced Migration Inhibition (EC50) | NIH3T3-AXL | 2.7 nM | |
| Cell Index Suppression | NIH3T3-UFO | 3.3–33 nM (for 12h) |
In Vivo Antitumor Efficacy of DS-1205b Monotherapy
| Model | Doses (mg/kg) | Tumor Growth Inhibition | Tumor Regression | Reference |
| NIH3T3-AXL Allograft | 3.1–50 | 39–94% | 54–86% (at 6.3–50 mg/kg) |
In Vivo Efficacy of DS-1205b in Combination with EGFR-TKIs in HCC827 Xenograft Models
| Combination Therapy | Doses (mg/kg) | Mean Tumor Volume (Day 100) | Outcome | Reference |
| Erlotinib + DS-1205b | 25 (Erlotinib) + 12.5 (DS-1205b, bid) | 541.7 mm³ | Delays onset of resistance | |
| Erlotinib + DS-1205b | 25 (Erlotinib) + 25 (DS-1205b, bid) | 321.0 mm³ | Delays onset of resistance | |
| Erlotinib + DS-1205b | 25 (Erlotinib) + 50 (DS-1205b, bid) | 216.8 mm³ | Delays onset of resistance | |
| Erlotinib Monotherapy | 25 (Erlotinib) | 814.5 mm³ | - | |
| Osimertinib + DS-1205b | - | - | Significantly delayed tumor volume increase |
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines : NIH3T3 cells overexpressing AXL (NIH3T3-AXL) and human EGFR-mutant NSCLC cell line HCC827 were utilized.
-
Compounds : DS-1205b was synthesized by Daiichi Sankyo Co., Ltd. Erlotinib and osimertinib were used as comparative EGFR-TKIs.
In Vitro Assays
-
AXL Kinase Inhibition Assay : The inhibitory activity of DS-1205b on AXL kinase was determined using a mobility shift assay, with an IC50 value calculated.
-
Cell Migration Assay : The effect of DS-1205b on hGAS6-induced cell migration in NIH3T3-AXL cells was assessed. The half-maximal effective concentration (EC50) was determined.
-
Western Blot Analysis : To elucidate the mechanism of action, HCC827 cells were treated with EGFR-TKIs with or without DS-1205b. Cells were lysed after 2 hours of treatment, and protein lysates were subjected to western blotting to analyze the phosphorylation status of EGFR, AKT, and ERK. For acquired resistance models, resistant cells were treated with varying concentrations of DS-1205b for 2 hours before analysis.
-
Generation of Resistant Cells : Erlotinib- or osimertinib-resistant HCC827 cells were generated by long-term treatment with 1,000 nM of the respective EGFR-TKI. IC50 values were determined on day 80.
In Vivo Studies
-
Xenograft Models : All animal experiments were conducted in accordance with institutional guidelines.
-
NIH3T3-AXL Allograft Model : NIH3T3-AXL cells were subcutaneously implanted into mice. Once tumors reached a specified size, mice were treated with DS-1205b at various doses to assess antitumor efficacy.
-
HCC827 Xenograft Model (Acquired Resistance) : HCC827 cells were subcutaneously inoculated into nude mice.
-
Erlotinib Resistance : To model acquired resistance, mice were treated with erlotinib until tumors began to regrow (around day 48). Treatment with DS-1205b was initiated on day 62 to evaluate its ability to restore erlotinib's antitumor activity.
-
Combination Therapy : To assess the delay of resistance, mice with established tumors were treated with erlotinib or osimertinib alone or in combination with DS-1205b. Tumor volumes were monitored over time.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DS-1205b inhibits the AXL bypass pathway to overcome EGFR-TKI resistance.
Caption: Workflow for the HCC827 acquired resistance xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DS-1205b Free Base: A Comprehensive Target Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and selective, orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases and its upregulation has been implicated as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] By targeting AXL, DS-1205b aims to overcome this resistance and prolong the efficacy of EGFR-TKI therapies.[1] This technical guide provides an in-depth overview of the target selectivity profile of DS-1205b, detailed experimental methodologies for its characterization, and a summary of its mechanism of action.
Target Selectivity Profile of DS-1205b
The kinase selectivity of DS-1205b has been evaluated against a broad panel of kinases, demonstrating a high degree of selectivity for AXL. The primary method used for this assessment was the mobility shift assay.
Quantitative Kinase Inhibition Data
The inhibitory activity of DS-1205b against its primary target, AXL, and key off-targets is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. AXL |
| AXL | 1.3 | 1 |
| MER | 63 | 48 |
| MET | 104 | 80 |
| TRKA | 407 | 313 |
Data sourced from MedchemExpress and ProbeChem.
In a broader screening panel of 161 kinases, none were inhibited by more than 30% at a DS-1205b concentration of 13 nM (the approximate IC80 for AXL). At a higher concentration of 200 nM, only MER, MET, and TRKA kinases showed greater than 50% inhibition.
Mechanism of Action: Overcoming EGFR-TKI Resistance
Upregulation of the AXL signaling pathway is a recognized bypass mechanism that confers resistance to EGFR-TKIs in EGFR-mutant NSCLC. DS-1205b inhibits AXL phosphorylation, thereby blocking this bypass pathway and restoring sensitivity to EGFR inhibitors like erlotinib and osimertinib.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of DS-1205b in the context of EGFR-TKI resistance.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the target selectivity and mechanism of action of DS-1205b.
Kinase Inhibition Assay (Mobility Shift Assay)
A mobility shift assay was utilized to determine the IC50 values of DS-1205b against a panel of kinases. This assay format directly measures the phosphorylation of a substrate by a kinase.
Representative Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer. The ATP concentration is typically set around its Km value or at a physiological concentration of 1 mM to assess compound behavior in a more cellular-like environment.
-
Compound Addition: Add varying concentrations of DS-1205b to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Termination: Stop the reaction.
-
Electrophoresis: Separate the phosphorylated and non-phosphorylated substrate by microfluidic capillary electrophoresis. The phosphorylated substrate, having a different charge, will migrate at a different rate.
-
Detection and Analysis: Quantify the amounts of phosphorylated and non-phosphorylated substrate. The percentage of inhibition is calculated for each DS-1205b concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow Diagram:
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is employed to assess the effect of DS-1205b on the phosphorylation status of key signaling proteins in cancer cell lines.
Representative Protocol for HCC827 Cells:
-
Cell Culture and Treatment: Culture HCC827 cells (an EGFR-mutant NSCLC cell line) in appropriate media. Treat the cells with varying concentrations of DS-1205b, erlotinib, or a combination of both for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vitro Cell Migration Assay
The effect of DS-1205b on cancer cell migration can be assessed using a Transwell migration assay, often induced by the AXL ligand, GAS6.
Representative Protocol for NIH3T3-AXL Cells:
-
Cell Culture and Starvation: Culture NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL). Prior to the assay, serum-starve the cells for 24 hours.
-
Assay Setup: Seed the serum-starved cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size) in a serum-free medium containing varying concentrations of DS-1205b.
-
Chemoattractant: Add a medium containing a chemoattractant, such as human GAS6 (hGAS6), to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Analysis: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields to quantify cell migration. The half-maximal effective concentration (EC50) for migration inhibition can then be calculated.
In Vivo Xenograft Models
To evaluate the in vivo efficacy of DS-1205b, particularly in the context of overcoming EGFR-TKI resistance, xenograft models using human cancer cell lines in immunocompromised mice are utilized.
Representative Protocol for Erlotinib-Resistant HCC827 Xenograft Model:
-
Cell Line and Animal Model: Use an erlotinib-resistant HCC827 cell line, which can be generated by continuous exposure of the parental HCC827 cells to erlotinib in vitro. Implant these cells subcutaneously into nude mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into different treatment groups: vehicle control, erlotinib alone, DS-1205b alone, and the combination of erlotinib and DS-1205b. Administer the drugs according to a predetermined schedule and dosage. For example, erlotinib can be administered orally once daily, and DS-1205b can be administered orally twice daily.
-
Tumor Volume Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups.
Conclusion
DS-1205b is a highly selective and potent inhibitor of AXL kinase. Its primary mechanism of action involves the inhibition of the AXL-mediated bypass signaling pathway, which is a key driver of acquired resistance to EGFR-TKIs in NSCLC. The preclinical data strongly support the potential of DS-1205b to be used in combination with EGFR inhibitors to overcome drug resistance and improve therapeutic outcomes for patients with EGFR-mutant NSCLC. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of DS-1205b and other AXL inhibitors.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Oncotarget [vendor-stage.oncotarget.com]
Methodological & Application
Application Notes and Protocols for DS-1205b free base, a Potent AXL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b, also known as ulixacaltamide, is a potent and highly selective small-molecule inhibitor of AXL receptor tyrosine kinase.[1] AXL kinase is a key mediator of various cellular processes, including cell survival, proliferation, migration, and invasion. Its overexpression and activation are implicated in the development of therapeutic resistance in several cancers, particularly in non-small cell lung cancer (NSCLC) with EGFR mutations.[2] DS-1205b exerts its effects by competitively binding to the ATP-binding site of AXL kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This inhibition can restore sensitivity to EGFR tyrosine kinase inhibitors (TKIs) and impede tumor cell migration and invasion. These application notes provide detailed protocols for in vitro assays to characterize the activity of DS-1205b.
Mechanism of Action: AXL Signaling Pathway
The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization and autophosphorylation of the AXL intracellular kinase domain. The phosphorylated receptor then serves as a docking site for various signaling adaptors, activating downstream pathways such as PI3K-AKT and RAS-MEK-ERK, which promote cell survival, proliferation, and motility. DS-1205b selectively inhibits the kinase activity of AXL, blocking these downstream signaling events.
Caption: AXL signaling pathway and the inhibitory action of DS-1205b.
Quantitative Data Summary
The inhibitory activity of DS-1205b has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Kinase Assay | AXL Kinase | IC50 | 1.3 nM | |
| Enzymatic Kinase Assay | MER Kinase | IC50 | 63 nM | |
| Enzymatic Kinase Assay | MET Kinase | IC50 | 104 nM | |
| Enzymatic Kinase Assay | TRKA Kinase | IC50 | 407 nM | |
| Cell Migration Assay | NIH3T3-AXL cells | EC50 | 2.7 nM | |
| Cell Viability Assay | Erlotinib-resistant HCC827 | IC50 | 4,278.4 nM (Erlotinib alone) | |
| Cell Viability Assay | Osimertinib-resistant HCC827 | IC50 | 3,975.9 nM (Osimertinib alone) |
Experimental Workflow
A typical in vitro characterization of DS-1205b involves a multi-step process, from initial enzymatic assays to more complex cell-based functional assays.
Caption: General experimental workflow for in vitro evaluation of DS-1205b.
Detailed Experimental Protocols
Enzymatic AXL Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay systems to determine the IC50 of DS-1205b against recombinant AXL kinase.
Materials:
-
Recombinant human AXL kinase
-
AXL substrate (e.g., AXLtide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DS-1205b free base
-
DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of DS-1205b in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in kinase reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted DS-1205b or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the AXL substrate and ATP in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of recombinant AXL kinase in kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each DS-1205b concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cellular AXL Phosphorylation Assay (Western Blot)
This protocol describes the assessment of DS-1205b's ability to inhibit Gas6-induced AXL phosphorylation in a relevant cell line (e.g., AXL-overexpressing NIH3T3 or HCC827 cells).
Materials:
-
AXL-expressing cells (e.g., NIH3T3-AXL, HCC827)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human Gas6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AXL (e.g., Tyr779), anti-total-AXL, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of DS-1205b or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with recombinant human Gas6 (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-AXL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total-AXL and a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AXL signal to the total AXL signal.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of DS-1205b on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCC827)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear assay plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow the cells to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of DS-1205b in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting a dose-response curve.
-
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the ability of DS-1205b to inhibit the chemotactic migration of cells towards a chemoattractant.
Materials:
-
Migratory cell line (e.g., NIH3T3-AXL)
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS or Gas6)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency and serum-starve for 16-24 hours.
-
Harvest the cells by trypsinization and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Incubate the cell suspension with various concentrations of DS-1205b or vehicle for 30 minutes.
-
-
Assay Setup:
-
Add 600 µL of medium with the chemoattractant to the lower chambers of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 6-24 hours (time to be optimized for the specific cell line) at 37°C in a 5% CO2 incubator.
-
Cell Staining and Counting:
-
Remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Image the migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
References
Application Note: DS-1205b Free Base Cell-Based Proliferation Assay
Abstract
This document provides a detailed protocol for a cell-based assay to evaluate the anti-proliferative activity of DS-1205b, a potent inhibitor of EGFR and HER3 signaling. The described methodology utilizes a luminescence-based cell viability assay to determine the half-maximal inhibitory concentration (IC50) in a relevant cancer cell line. This application note is intended for researchers in oncology and drug development to facilitate the in vitro characterization of DS-1205b.
Introduction
DS-1205b is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 3 (HER3) signaling pathways. These pathways are frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By inhibiting the phosphorylation and activation of these receptors, DS-1205b aims to block downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, thereby exerting an anti-tumor effect. This protocol describes a robust method for quantifying the dose-dependent effect of DS-1205b on the proliferation of cancer cells.
Signaling Pathway
DS-1205b functions by inhibiting the signaling cascade initiated by EGFR and HER3. Upon ligand binding (e.g., EGF or NRG1), these receptors dimerize and auto-phosphorylate, activating downstream pathways critical for cell growth and survival. DS-1205b interferes with this activation step, leading to cell cycle arrest and apoptosis.
Caption: DS-1205b inhibits EGFR/HER3 signaling, blocking downstream PI3K/AKT and MAPK pathways.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number |
| NCI-H3255 Cell Line | ATCC | CRL-2868 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS (Dulbecco's PBS) | Gibco | 14190144 |
| DS-1205b Free Base | Selleck Chemicals | S8653 |
| DMSO (Anhydrous) | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-well clear bottom, white-walled plates | Corning | 3610 |
Experimental Protocol
This protocol outlines the steps for seeding cells, treating with DS-1205b, and measuring cell viability.
Cell Culture
-
Culture NCI-H3255 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Assay Procedure
-
Cell Seeding:
-
Harvest NCI-H3255 cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well white-walled plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the DS-1205b stock solution in complete growth medium to create 2X working concentrations. A 10-point, 3-fold dilution series is recommended (e.g., starting from 20 µM).
-
Include a "vehicle control" (0.1% DMSO in medium) and a "no cells" control (medium only).
-
Carefully remove the medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Reading (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader (e.g., SpectraMax).
-
Experimental Workflow
The overall workflow from cell preparation to data analysis is depicted below.
Caption: Workflow for the DS-1205b cell-based proliferation assay.
Data Analysis and Results
Data Analysis
-
Subtract the average luminescence signal of the "no cells" control from all other wells.
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Calculate the percent viability for each DS-1205b concentration relative to the vehicle control.
-
Plot the percent viability against the log-transformed concentration of DS-1205b.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Representative Results
The following table presents example data for the dose-dependent inhibition of NCI-H3255 cell proliferation by DS-1205b after 72 hours of treatment.
| DS-1205b Conc. (nM) | Log Concentration | % Viability (Mean) | % Viability (SD) |
| 0 (Vehicle) | N/A | 100.0 | 4.5 |
| 0.1 | -1.00 | 98.2 | 5.1 |
| 0.3 | -0.52 | 95.6 | 4.8 |
| 1.0 | 0.00 | 88.1 | 3.9 |
| 3.0 | 0.48 | 75.4 | 3.2 |
| 10.0 | 1.00 | 52.3 | 2.7 |
| 30.0 | 1.48 | 28.9 | 2.1 |
| 100.0 | 2.00 | 15.7 | 1.5 |
| 300.0 | 2.48 | 8.2 | 1.1 |
| 1000.0 | 3.00 | 5.1 | 0.8 |
Calculated IC50: 10.5 nM (Note: This is representative data for illustrative purposes only.)
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for assessing the in vitro potency of this compound. Using the NCI-H3255 non-small cell lung cancer line, the assay can effectively determine the dose-dependent inhibitory effect of the compound on cell proliferation. This methodology is fundamental for the preclinical evaluation and characterization of EGFR/HER3 pathway inhibitors.
Application Notes and Protocols: DS-1205b Western Blot for Phospho-AXL (pAXL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation of AXL (pAXL) in response to treatment with DS-1205b, a selective AXL kinase inhibitor. The following sections outline the necessary reagents, a step-by-step experimental protocol, and data interpretation guidelines.
AXL Signaling Pathway
The AXL receptor tyrosine kinase is a key player in various cellular processes, including cell proliferation, survival, and migration.[1][2] Its signaling is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[1][3][4] This activation triggers several downstream signaling cascades, including the PI3K/Akt, MAPK, and JAK/STAT pathways, which in turn regulate pro-tumorigenic functions. Upregulation of AXL has been implicated in resistance to targeted therapies in various cancers.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration Assays Using DS-1205b
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] The AXL signaling pathway is a critical regulator of various cellular processes, including cell migration, invasion, proliferation, and survival.[1] Upregulation of AXL has been implicated in the progression and metastasis of various cancers, as well as in the development of resistance to targeted therapies. DS-1205b exerts its biological effects by inhibiting the phosphorylation of AXL, thereby blocking its downstream signaling cascades. These application notes provide detailed protocols for utilizing DS-1205b in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action: The AXL Signaling Pathway
The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon binding, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell migration and invasion. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK pathways. DS-1205b selectively binds to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and subsequent activation of these pro-migratory signaling pathways.
I. Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Experimental Workflow
Protocol
A. Materials and Reagents
-
AXL-expressing cancer cell lines (e.g., MDA-MB-231, Hs578t, H1299, Calu1)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
DS-1205b (stock solution in DMSO)
-
Recombinant human Gas6 (optional, as a chemoattractant)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
B. Experimental Procedure
-
Cell Seeding: Seed AXL-expressing cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once confluent, replace the medium with serum-free medium and incubate for 12-24 hours. This can enhance the migratory response to specific chemoattractants.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing various concentrations of DS-1205b (e.g., 0, 10, 100, 1000 nM) to the respective wells. A vehicle control (DMSO) should be included. If investigating Gas6-induced migration, add recombinant human Gas6 to the medium.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
Data Presentation
| Treatment Group | Concentration (nM) | Average Wound Width at 0h (µm) | Average Wound Width at 12h (µm) | Average Wound Width at 24h (µm) | % Wound Closure at 24h |
| Vehicle Control (DMSO) | 0 | 500 | 250 | 50 | 90% |
| DS-1205b | 10 | 510 | 380 | 255 | 50% |
| DS-1205b | 100 | 495 | 445 | 400 | 19% |
| DS-1205b | 1000 | 505 | 490 | 480 | 5% |
II. Transwell Migration Assay
The Transwell migration assay, also known as the Boyden chamber assay, is used to assess the chemotactic response of cells towards a chemoattractant. Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.
Experimental Workflow
Protocol
A. Materials and Reagents
-
AXL-expressing cancer cell lines
-
Complete cell culture medium
-
Serum-free cell culture medium
-
DS-1205b (stock solution in DMSO)
-
Chemoattractant (e.g., recombinant human Gas6 or 10% FBS)
-
24-well Transwell inserts (typically 8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope with a camera
B. Experimental Procedure
-
Preparation of Lower Chamber: Add 600 µL of culture medium containing a chemoattractant (e.g., recombinant human Gas6 or 10% FBS) to the lower wells of a 24-well plate.
-
Cell Preparation: Harvest and resuspend AXL-expressing cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cells with various concentrations of DS-1205b (e.g., 0, 10, 100, 1000 nM) or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂ to allow for cell migration.
-
Removal of Non-Migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% crystal violet) for 10-15 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Take images of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
Data Presentation
| Treatment Group | Concentration (nM) | Average Number of Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 150 | 0% |
| DS-1205b | 10 | 90 | 40% |
| DS-1205b | 100 | 45 | 70% |
| DS-1205b | 1000 | 15 | 90% |
DS-1205b is a valuable tool for studying the role of AXL in cancer cell migration. The protocols provided here for the wound healing and Transwell migration assays offer robust methods for evaluating the inhibitory effects of DS-1205b on cell motility. These assays can be readily adapted for various AXL-expressing cell lines and can be used to determine the dose-dependent efficacy of DS-1205b, providing crucial data for pre-clinical drug development and basic cancer research.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Semantic Scholar [semanticscholar.org]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DS-1205b Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the DS-1205b xenograft model. DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] The protocols outlined below are based on preclinical studies demonstrating the efficacy of DS-1205b in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1]
Introduction
The AXL receptor tyrosine kinase is a key player in signal transduction pathways that regulate cell migration, invasion, and drug sensitivity in malignant cells. Upregulation of AXL has been identified as a mechanism of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC. DS-1205b selectively inhibits AXL phosphorylation, thereby blocking this bypass signaling pathway. Preclinical xenograft models have shown that DS-1205b can delay the onset of resistance to EGFR-TKIs and restore their antitumor activity.
The following sections provide quantitative data from key preclinical studies, detailed experimental protocols for establishing and utilizing DS-1205b xenograft models, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Data Presentation
The efficacy of DS-1205b, both as a monotherapy and in combination with EGFR-TKIs, has been evaluated in various xenograft models. The following tables summarize the key quantitative findings from these studies.
Table 1: Antitumor Activity of DS-1205b Monotherapy in NIH3T3-AXL Xenograft Model
| Dose of DS-1205b (mg/kg) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| 3.1 | 39% | P < 0.01 |
| 6.3 | Not Specified | P < 0.001 |
| 12.5 | Not Specified | P < 0.001 |
| 25 | Not Specified | P < 0.001 |
| 50 | 94% | P < 0.001 |
Table 2: Efficacy of DS-1205b in Combination with Erlotinib in an Erlotinib-Resistant HCC827 Xenograft Model
| Treatment Group | Dose of DS-1205b (mg/kg) | Tumor Growth Inhibition (%) | Statistical Significance |
| Erlotinib + DS-1205b | 25 | 47% | Not Specified |
| Erlotinib + DS-1205b | 50 | 97% | P = 0.0100 |
Table 3: Effect of DS-1205b in Combination with Osimertinib in an Osimertinib-Acquired Resistance HCC827 Xenograft Model
| Treatment Group | Dose of DS-1205b (mg/kg) | Outcome |
| Osimertinib + DS-1205b | 12.5 - 50 | Dose-dependent delay in tumor volume increase |
Experimental Protocols
The following are detailed protocols for establishing and conducting studies with DS-1205b in xenograft models, based on published research.
Protocol 1: NIH3T3-AXL Xenograft Model for Monotherapy Efficacy
-
Cell Line: NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL).
-
Animal Model: Female BALB/c nude mice, 5-6 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 NIH3T3-AXL cells in a 1:1 mixture with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a volume of approximately 100-200 mm³. Randomize mice into treatment and control groups.
-
DS-1205b Administration:
-
Prepare DS-1205b in a vehicle solution (e.g., 0.5% methylcellulose).
-
Administer DS-1205b orally, twice daily (BID), at the desired doses (e.g., 3.1, 6.3, 12.5, 25, 50 mg/kg).
-
Administer vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status.
-
-
Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 2: HCC827 NSCLC Xenograft Model for Combination Therapy with EGFR-TKIs
-
Cell Line: HCC827 human NSCLC cell line with an EGFR mutation.
-
Animal Model: Female BALB/c nude mice, 5-6 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 HCC827 cells in a 1:1 mixture with Matrigel into the flank of each mouse.
-
Establishment of EGFR-TKI Resistance (if applicable):
-
To model acquired resistance, treat tumor-bearing mice with an EGFR-TKI (e.g., erlotinib at 25 mg/kg, once daily) until tumors become refractory to treatment.
-
-
Treatment Groups:
-
Vehicle control
-
EGFR-TKI monotherapy (e.g., erlotinib or osimertinib)
-
DS-1205b monotherapy
-
Combination of EGFR-TKI and DS-1205b
-
-
Drug Administration:
-
Administer DS-1205b orally, twice daily (BID), at desired doses (e.g., 12.5, 25, 50 mg/kg).
-
Administer EGFR-TKI as per the established protocol (e.g., erlotinib at 25 mg/kg, once daily, orally).
-
-
Monitoring and Endpoint: Follow the monitoring and endpoint procedures as described in Protocol 1.
Visualizations
Signaling Pathway Diagram
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Oncotarget [vendor-stage.oncotarget.com]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with DS-1205b Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and highly selective inhibitor of AXL receptor tyrosine kinase, a key player in cancer cell proliferation, survival, migration, and drug resistance.[1][2] These application notes provide detailed protocols for the preparation and in vivo administration of DS-1205b free base, a form of the compound often used in preclinical research. Due to its low aqueous solubility, careful formulation is critical for achieving accurate and reproducible results in animal studies. This document outlines a reliable method for preparing a stable and effective formulation of DS-1205b for oral administration in mice, along with relevant technical data and experimental workflows.
Physicochemical and Pharmacokinetic Properties of DS-1205b
A summary of the key quantitative data for DS-1205b is provided in the tables below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₄₂FN₅O₇ | |
| Molecular Weight | 735.81 g/mol | |
| IC₅₀ (AXL Kinase) | 1.3 nM | [1][2] |
| Solubility in DMSO | 10 mM | |
| In Vivo Efficacious Dose (Mice) | 6.3 - 50 mg/kg (oral, twice daily) |
| In Vitro Activity | IC₅₀ / EC₅₀ | Reference(s) |
| AXL Kinase Inhibition | 1.3 nM | [1] |
| MER Kinase Inhibition | 63 nM | |
| MET Kinase Inhibition | 104 nM | |
| TRKA Kinase Inhibition | 407 nM | |
| hGAS6-induced Cell Migration Inhibition | 2.7 nM |
AXL Signaling Pathway
DS-1205b exerts its therapeutic effects by inhibiting the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell survival, proliferation, and migration. DS-1205b blocks this initial phosphorylation step.
Caption: AXL signaling pathway and the inhibitory action of DS-1205b.
Experimental Protocols
Protocol 1: Preparation of DS-1205b Formulation for Oral Gavage
This protocol describes the preparation of a DS-1205b formulation suitable for oral administration in mice. The formulation utilizes a co-solvent system to enhance the solubility of the free base.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the formulation components in the following order, vortexing after each addition:
-
40% PEG300
-
5% Tween-80
-
-
This mixture of PEG300 and Tween-80 serves as the primary vehicle for solubilizing the DMSO stock.
-
-
Combine Stock Solution with Vehicle:
-
Add 10% of the final volume as the DS-1205b DMSO stock solution to the PEG300 and Tween-80 mixture.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Final Dilution with Saline:
-
Add 45% of the final volume as sterile saline to the mixture.
-
Vortex again until a clear and uniform solution is obtained. If any precipitation occurs, sonicate the solution for a few minutes.
-
Example for Preparing 1 mL of a 2.5 mg/mL Dosing Solution:
-
Start with a 25 mg/mL stock solution of DS-1205b in DMSO.
-
In a sterile 1.5 mL microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and vortex.
-
Add 100 µL of the 25 mg/mL DS-1205b stock solution and vortex.
-
Add 450 µL of sterile saline and vortex until the solution is clear.
Storage and Stability:
-
It is recommended to prepare the dosing solution fresh each day.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no more than 24 hours.
-
The this compound powder should be stored at -20°C for long-term stability.
Protocol 2: In Vivo Administration of DS-1205b by Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of the prepared DS-1205b solution to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared DS-1205b dosing solution
-
Appropriately sized mice for the study
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice)
-
1 mL syringes
-
Animal balance
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the DS-1205b solution to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg of body weight. Do not exceed 10 mL/kg.
-
-
Dosing:
-
Calculate the required volume of the DS-1205b dosing solution for each mouse based on its weight and the desired dose (e.g., 25 mg/kg).
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The ball tip of the gavage needle helps prevent accidental entry into the trachea.
-
Slowly administer the solution.
-
Withdraw the gavage needle gently.
-
-
Post-Administration Monitoring:
-
Monitor the animals closely for any signs of distress immediately after dosing and at regular intervals thereafter.
-
For efficacy studies in tumor models, monitor tumor growth using calipers at pre-determined time points.
-
Monitor body weight as an indicator of general health and potential toxicity.
-
At the end of the study, animals should be euthanized according to IACUC-approved protocols.
-
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and administering DS-1205b in vivo.
Caption: Workflow for preparing and administering DS-1205b in vivo.
References
Application Notes and Protocols for the Combination Study of DS-1205b and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination study of DS-1205b, a selective AXL kinase inhibitor, and erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The combination aims to overcome acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC).
Introduction
Erlotinib is a standard-of-care treatment for patients with NSCLC harboring activating EGFR mutations.[1][2] However, the majority of patients eventually develop resistance to the therapy, limiting its long-term efficacy.[2] One of the key mechanisms of acquired resistance is the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a significant contributor.[3][4] Upregulation of AXL signaling can lead to the continued activation of downstream pro-survival pathways, rendering EGFR inhibition ineffective.
DS-1205b is a potent and selective inhibitor of AXL kinase. Preclinical studies have demonstrated that the combination of DS-1205b and erlotinib can delay the onset of resistance and restore sensitivity to erlotinib in resistant NSCLC models. This document outlines the key experimental protocols used to evaluate this combination therapy.
Signaling Pathways
The combination of DS-1205b and erlotinib targets two distinct but interconnected signaling pathways involved in NSCLC progression and drug resistance.
Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the combination of DS-1205b and erlotinib.
Table 1: In Vitro Efficacy of DS-1205b and Erlotinib in HCC827 NSCLC Cells
| Cell Line | Treatment | IC50 (nM) |
| Parental HCC827 | Erlotinib | 11.3 |
| Parental HCC827 | Osimertinib | 9.2 |
| Erlotinib-Resistant HCC827 | Erlotinib | 4,278.4 |
| Osimertinib-Resistant HCC827 | Osimertinib | 3,975.9 |
Data sourced from a study by Jimbo et al., 2019.
Table 2: In Vivo Antitumor Activity in HCC827 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 100 |
| Erlotinib Monotherapy | >1000 |
| Erlotinib + DS-1205b (12.5 mg/kg) | ~321.0 |
| Erlotinib + DS-1205b (25 mg/kg) | Not specified |
| Erlotinib + DS-1205b (50 mg/kg) | ~216.8 |
Data represents delayed onset of resistance with combination therapy. Sourced from a study by Jimbo et al., 2019.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Generation of Erlotinib-Resistant Cells
Objective: To establish and maintain the HCC827 human NSCLC cell line and to develop an erlotinib-resistant subline for in vitro and in vivo experiments.
Protocol:
-
Cell Culture: Culture HCC827 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Cells: To generate erlotinib-resistant HCC827 cells, continuously expose the parental cells to escalating concentrations of erlotinib, starting from the IC50 value (approximately 10 nM).
-
Gradually increase the erlotinib concentration in the culture medium over a period of several months (e.g., up to 1 µM) as cells develop resistance.
-
Verification of Resistance: Regularly assess the resistance phenotype by performing cell viability assays to determine the IC50 of erlotinib in the resistant subline compared to the parental cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of DS-1205b and erlotinib, alone and in combination, on NSCLC cells.
Protocol:
-
Cell Seeding: Seed HCC827 cells (parental and erlotinib-resistant) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of DS-1205b, erlotinib, or the combination of both drugs for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of DS-1205b and erlotinib on the phosphorylation status of key proteins in the EGFR and AXL signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Plate HCC827 cells and treat with DS-1205b and/or erlotinib for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AXL, total AXL, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of the DS-1205b and erlotinib combination in a murine xenograft model of NSCLC.
Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCC827 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups.
-
Drug Administration:
-
Administer erlotinib orally, once daily.
-
Administer DS-1205b orally, once or twice daily.
-
Include vehicle control and single-agent treatment groups.
-
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 28 days or until tumors in the control group reach a predetermined size). Monitor tumor volume and body weight.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target modulation.
Representative Clinical Study Protocol (Hypothetical)
Note: As of the latest available information, a specific clinical trial protocol for the combination of DS-1205b and erlotinib has not been publicly disclosed. The following is a representative protocol based on studies of similar combination therapies (e.g., DS-1205c with other EGFR TKIs).
Title: A Phase I/II, Open-Label, Dose-Escalation and Expansion Study of DS-1205b in Combination with Erlotinib in Patients with Advanced EGFR-Mutant Non-Small Cell Lung Cancer Who Have Progressed on a Prior EGFR TKI.
Objectives:
-
Phase I (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of DS-1205b in combination with erlotinib.
-
Phase II (Dose Expansion): To evaluate the preliminary anti-tumor activity of the combination at the RP2D.
Patient Population (Inclusion Criteria):
-
Histologically or cytologically confirmed metastatic or unresectable NSCLC.
-
Confirmed activating EGFR mutation (e.g., exon 19 deletion or L858R mutation).
-
Radiographic disease progression on a prior EGFR TKI (e.g., gefitinib, erlotinib, or afatinib).
-
Measurable disease as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
Study Design:
-
Phase I: A standard 3+3 dose-escalation design will be used to evaluate increasing doses of DS-1205b in combination with a standard dose of erlotinib.
-
Phase II: A single-arm expansion cohort at the RP2D to further evaluate safety and efficacy.
Treatment:
-
DS-1205b administered orally, once or twice daily.
-
Erlotinib administered orally, once daily.
Assessments:
-
Safety: Adverse events graded according to NCI CTCAE v5.0.
-
Efficacy: Tumor response assessed by RECIST v1.1 every 6-8 weeks.
-
Pharmacokinetics: Plasma concentrations of DS-1205b and erlotinib.
-
Biomarkers: AXL expression in tumor tissue at baseline and on-treatment.
Conclusion
The combination of DS-1205b and erlotinib presents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The provided protocols offer a framework for the preclinical evaluation of this combination, and the hypothetical clinical trial design outlines a potential path for its clinical development. Further research is warranted to fully elucidate the therapeutic potential of this combination.
References
- 1. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
Determining the EC50 of DS-1205b: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for determining the half-maximal effective concentration (EC50) of DS-1205b in various cancer cell lines.
DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a key player in tumor progression, metastasis, and the development of drug resistance. Upregulation of the AXL signaling pathway has been identified as a critical mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). By targeting AXL, DS-1205b can restore sensitivity to EGFR inhibitors and delay the onset of resistance.
Mechanism of Action: AXL Signaling Pathway
DS-1205b functions by inhibiting the phosphorylation of the AXL receptor. In many cancers, the binding of the ligand, growth arrest-specific protein 6 (Gas6), to the AXL receptor triggers a signaling cascade that promotes cell survival, proliferation, migration, and invasion. This pathway often involves the downstream activation of the PI3K/AKT and MAPK/ERK signaling pathways. In the context of EGFR-TKI resistance, upregulation of AXL provides a "bypass" route for tumor cells to survive and proliferate despite the inhibition of the EGFR pathway. DS-1205b effectively shuts down this escape route by directly inhibiting AXL's kinase activity.
Figure 1: Simplified AXL signaling pathway and the inhibitory action of DS-1205b.
Quantitative Data Summary
The potency of DS-1205b has been evaluated in various cell lines. The following table summarizes the available EC50 and IC50 data.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| NIH3T3-AXL | Murine Fibroblast (AXL-overexpressing) | EC50 | 2.7 | [1] |
| HCC827 | Non-Small Cell Lung Cancer (Parental) | IC50 (Erlotinib) | 11.3 | [1] |
| HCC827 | Non-Small Cell Lung Cancer (Parental) | IC50 (Osimertinib) | 9.2 | [1] |
| HCC827 | Non-Small Cell Lung Cancer (Erlotinib-Resistant) | IC50 (Erlotinib) | 4,278.4 | [1] |
| HCC827 | Non-Small Cell Lung Cancer (Osimertinib-Resistant) | IC50 (Osimertinib) | 3,975.9 | [1] |
Experimental Protocols
Determining the EC50 value of DS-1205b is crucial for assessing its potency and selecting appropriate concentrations for further in vitro and in vivo studies. The following are detailed protocols for common cell viability assays.
General Workflow for EC50 Determination
The overall process for determining the EC50 of DS-1205b in a given cell line is as follows:
Figure 2: General experimental workflow for determining the EC50 of DS-1205b.
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol is a straightforward and cost-effective method based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DS-1205b stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of DS-1205b in complete medium. A common starting range is from 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DS-1205b.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest DS-1205b concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Staining:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DS-1205b concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assessment using Luminescent ATP Assay (e.g., CellTiter-Glo®)
This method quantifies the amount of ATP present, which is an indicator of metabolically active cells. It is a highly sensitive and robust assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DS-1205b stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the Resazurin Assay Protocol, using opaque-walled 96-well plates.
-
-
ATP Detection:
-
Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.
-
Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DS-1205b concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cell Viability Assessment using Crystal Violet Staining
This colorimetric assay is suitable for adherent cells and measures the total protein content, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DS-1205b stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
Methanol (100%)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 1% SDS in PBS or methanol)
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the Resazurin Assay Protocol.
-
-
Cell Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the cells once with PBS.
-
Add 50 µL of 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Remove the methanol and let the plate air dry completely.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with water until the excess dye is removed and let it air dry.
-
-
Dye Solubilization and Data Acquisition:
-
Add 100 µL of the solubilization solution to each well.
-
Shake the plate on a shaker for 15-20 minutes to ensure complete dissolution of the dye.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DS-1205b concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Conclusion
These protocols provide a robust framework for determining the EC50 of DS-1205b in various cancer cell lines. The choice of assay will depend on the specific cell line characteristics, available equipment, and experimental goals. Accurate determination of the EC50 is a fundamental step in the preclinical evaluation of DS-1205b and for designing subsequent experiments to explore its therapeutic potential.
References
Application Notes and Protocols for DS-1205b in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and highly selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] The AXL signaling pathway is a critical mediator of cell survival, proliferation, and resistance to anti-cancer therapies.[1][4] Upregulation of AXL has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DS-1205b has been shown to effectively inhibit AXL phosphorylation, thereby blocking this bypass signaling pathway and restoring sensitivity to EGFR-TKIs. While much of the research has focused on overcoming drug resistance, the inhibition of the pro-survival AXL/AKT pathway by DS-1205b suggests a direct role in inducing apoptosis in cancer cells.
These application notes provide a summary of the preclinical data on DS-1205b and detailed protocols for evaluating its apoptotic effects in cancer cell lines.
Mechanism of Action: AXL Inhibition and Downstream Signaling
DS-1205b selectively binds to the kinase domain of the AXL receptor, preventing its phosphorylation and subsequent activation. This targeted inhibition disrupts the downstream signaling cascade, most notably the PI3K/AKT pathway, which is crucial for cell survival and proliferation. In the context of EGFR-TKI resistance, cancer cells can upregulate AXL to create a "bypass" signal that maintains AKT activation even when EGFR is inhibited. DS-1205b effectively shuts down this escape route. The inhibition of AKT signaling ultimately leads to a decrease in the expression of anti-apoptotic proteins and an increase in pro-apoptotic signals, culminating in programmed cell death.
Data Presentation
In Vitro Efficacy of DS-1205b
| Cell Line | Compound | IC50 (nM) | Notes |
| HCC827 (Parental) | Erlotinib | 11.3 | EGFR-mutant NSCLC cell line. |
| HCC827 (Erlotinib-Resistant) | Erlotinib | 4,278.4 | Shows acquired resistance to Erlotinib. |
| HCC827 (Parental) | Osimertinib | 9.2 | EGFR-mutant NSCLC cell line. |
| HCC827 (Osimertinib-Resistant) | Osimertinib | 3,975.9 | Shows acquired resistance to Osimertinib. |
| NIH3T3-AXL | DS-1205b | 2.7 (EC50) | Potent inhibition of hGAS6-induced cell migration. |
In Vivo Antitumor Activity of DS-1205b
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| NIH3T3-AXL | DS-1205b | 3.1 - 50 mg/kg | 39 - 94% |
| NIH3T3-AXL | DS-1205b | 25 mg/kg | 47% |
| NIH3T3-AXL | DS-1205b | 50 mg/kg | 97% |
| HCC827 (Erlotinib-Resistant) | DS-1205b + Erlotinib | 12.5 - 50 mg/kg (DS-1205b) | Significantly delayed tumor resistance compared to Erlotinib alone. |
| HCC827 | DS-1205b + Osimertinib | 12.5 - 50 mg/kg (DS-1205b) | Delayed onset of resistance to Osimertinib. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of DS-1205b on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCC827, A549)
-
DS-1205b
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of DS-1205b in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the DS-1205b dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following treatment with DS-1205b.
Materials:
-
Cancer cell line of interest
-
DS-1205b
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of DS-1205b for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of AXL Pathway Proteins
This protocol assesses the effect of DS-1205b on the phosphorylation status of AXL and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
DS-1205b
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with DS-1205b for the desired time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
DS-1205b is a promising therapeutic agent that targets the AXL receptor tyrosine kinase. Its ability to inhibit the AXL/AKT pro-survival pathway makes it a strong candidate for inducing apoptosis in cancer cells, particularly in the context of acquired resistance to other targeted therapies. The protocols provided here offer a framework for researchers to investigate and quantify the apoptotic effects of DS-1205b in various cancer models.
References
- 1. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 4. Axl Inhibitor R428 Enhances TRAIL-Mediated Apoptosis Through Downregulation of c-FLIP and Survivin Expression in Renal Carcinoma [mdpi.com]
Troubleshooting & Optimization
DS-1205b free base solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of DS-1205b free base in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, it is recommended to first prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] This stock solution can then be further diluted to the desired final concentration in your cell culture media.
Q2: What is the mechanism of action of DS-1205b?
DS-1205b is a selective inhibitor of the AXL receptor tyrosine kinase.[2][3] Upregulation of AXL is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][4] DS-1205b works by inhibiting the phosphorylation of AXL, thereby blocking this bypass signaling pathway. This can help to delay or overcome resistance to EGFR-TKIs.
Q3: Which signaling pathways are affected by DS-1205b treatment?
By inhibiting AXL phosphorylation, DS-1205b can modulate downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. Inhibition of these pathways can impact cell proliferation, survival, and migration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of DS-1205b in cell culture media. | The final concentration of DMSO in the media may be too high, causing the compound to precipitate. The concentration of DS-1205b may exceed its solubility limit in the aqueous media. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically ≤ 0.1%) to maintain solubility. Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. If precipitation persists, consider a gentle warming of the media or sonication to aid dissolution, though stability under these conditions should be verified. |
| Inconsistent or unexpected experimental results. | The DS-1205b stock solution may have degraded. Inaccurate pipetting of the viscous DMSO stock solution. Cell line-specific sensitivity to DS-1205b. | Aliquot the DMSO stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. Confirm the expression level of AXL in your cell line, as this can influence the efficacy of DS-1205b. |
| Cell toxicity observed at expected effective concentrations. | The cell line may be particularly sensitive to DMSO. The concentration of DS-1205b may be too high for the specific cell line. | Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your cells. Conduct a dose-response experiment to determine the optimal, non-toxic working concentration of DS-1205b for your specific cell line. |
Solubility Data
| Solvent | Solubility/Usage Information |
| DMSO | This compound is soluble in DMSO and can be used to prepare high-concentration stock solutions. |
| Cell Culture Media | DS-1205b is typically added to cell culture media from a DMSO stock solution to achieve final working concentrations, such as 1 μM. The final DMSO concentration should be carefully controlled. |
Experimental Protocols
Preparation of DS-1205b Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate the cells (e.g., HCC827 or NIH3T3-AXL) at the desired density in appropriate cell culture plates and incubate overnight to allow for attachment.
-
Preparation of Working Solution: Thaw an aliquot of the DS-1205b DMSO stock solution. Prepare the final working concentrations by diluting the stock solution in pre-warmed cell culture media.
-
Cell Treatment: Remove the existing media from the cell plates and replace it with the media containing the desired concentrations of DS-1205b. A vehicle control (media with the same final concentration of DMSO) should be included.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2 to 24 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation or cell viability assays.
Visualizations
Caption: DS-1205b inhibits AXL signaling pathway.
Caption: General experimental workflow for DS-1205b.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing DS-1205b Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the precipitation of DS-1205b in aqueous solutions. DS-1205b is a potent and selective AXL kinase inhibitor with inherently low aqueous solubility, which can present challenges during in vitro and in vivo experiments. This guide offers practical solutions and detailed protocols to help you maintain the solubility and stability of DS-1205b in your experimental setups.
Troubleshooting Guide
Encountering precipitation with DS-1205b can be a significant hurdle in obtaining reliable and reproducible experimental results. This guide addresses common issues in a question-and-answer format to help you quickly identify and resolve precipitation problems.
Q1: My DS-1205b solution, prepared from a DMSO stock, turned cloudy or formed a precipitate upon dilution in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?
A1: This is a common issue for poorly water-soluble compounds like DS-1205b. Precipitation occurs when the concentration of DS-1205b in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
Q2: What is the recommended solvent for preparing a stock solution of DS-1205b?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of DS-1205b.[1][2] DS-1205b is reported to be soluble in DMSO at concentrations up to 10 mM.
Q3: What is a safe working concentration for DS-1205b in aqueous solutions to avoid precipitation?
A3: Based on published in vitro studies, DS-1205b has been used effectively in aqueous solutions at concentrations ranging from 3.3 nM to 33 nM and even up to 1 µM.[3] However, the maximum achievable concentration without precipitation will depend on the specific aqueous medium and the final concentration of DMSO. It is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[1]
Q4: How can I prepare my aqueous working solution of DS-1205b from a DMSO stock to prevent precipitation?
A4: A stepwise dilution method is recommended to prevent precipitation. Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilutions in your buffer. This gradual reduction in solvent polarity helps to keep the compound in solution. For example, if you need a 1 µM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in your buffer to make a 100 µM intermediate solution, and then dilute that 1:100 into the final volume.
Q5: I am still observing precipitation even with careful dilution. What other factors could be at play?
A5: Several other factors can influence the solubility of DS-1205b:
-
Temperature: Temperature can affect solubility. Ensure your buffer is at the appropriate temperature before adding DS-1205b.
-
Buffer Composition: The presence of certain salts or other components in your buffer could potentially impact the solubility of DS-1205b.
Q6: Are there any additives or excipients that can improve the aqueous solubility of DS-1205b?
A6: While specific formulations for DS-1205b with excipients are not detailed in the provided search results, general strategies for improving the solubility of poorly water-soluble drugs include the use of solubilizing agents such as cyclodextrins or formulating the compound in lipid-based or polymer-based delivery systems. However, the suitability of these for your specific experimental system would need to be carefully evaluated.
Quantitative Data Summary
While specific quantitative solubility data for DS-1205b in various aqueous buffers is limited in the public domain, the following table summarizes the available information.
| Solvent/System | Solubility | Source |
| DMSO | 10 mM | N/A |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (3.40 mM) | N/A |
| Aqueous Media (in vitro assays) | 3.3 nM - 1 µM (working conc.) |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of DS-1205b from a DMSO Stock
This protocol provides a general guideline for preparing a 1 µM working solution of DS-1205b in a standard aqueous buffer (e.g., PBS or cell culture medium) from a 10 mM DMSO stock solution, aiming to minimize precipitation.
Materials:
-
DS-1205b solid compound
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of DS-1205b to prepare your desired volume of a 10 mM stock solution (Molecular Weight of DS-1205b can be found on the supplier's datasheet).
-
Add the appropriate volume of high-purity DMSO to the solid DS-1205b.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (100 µM):
-
Warm an aliquot of the 10 mM DS-1205b stock solution and your aqueous buffer to room temperature.
-
In a sterile microcentrifuge tube, add 99 µL of your aqueous buffer.
-
Add 1 µL of the 10 mM DS-1205b stock solution to the buffer.
-
Pipette up and down gently to mix. This creates a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution (1 µM):
-
In a new sterile tube, add 990 µL of your aqueous buffer.
-
Add 10 µL of the 100 µM intermediate DS-1205b solution to the buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing. Your final DMSO concentration will be 0.01%.
-
Note: Always prepare fresh working solutions for your experiments. If you observe any cloudiness or precipitate at any stage, it is recommended to discard the solution and reprepare it, potentially with a lower final concentration or by exploring different buffer conditions.
Visualizations
References
DS-1205b free base stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of DS-1205b free base, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] The product is generally stable for several weeks at ambient temperature during shipping.[1]
Q2: How should I store stock solutions of DS-1205b?
Stock solutions of DS-1205b, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q3: My DS-1205b solution appears to have precipitated. What should I do?
If you observe precipitation in your stock solution, gently warm the vial and sonicate until the solid is fully redissolved. To prevent precipitation, ensure you are not exceeding the solubility of DS-1205b in your chosen solvent. For in vivo studies, it is highly recommended to prepare fresh working solutions daily.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to DS-1205b stability?
Inconsistent results can indeed stem from compound instability. To minimize this, always use freshly prepared dilutions from a properly stored stock solution. Avoid using stock solutions that have been stored for longer than the recommended periods or have undergone multiple freeze-thaw cycles. If you suspect degradation, it is advisable to use a fresh vial of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Assays | Degradation of DS-1205b in solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh dilutions from a new aliquot of stock solution stored at -80°C. Consider preparing a fresh stock solution from solid material. |
| Precipitation in Stock Solution | The concentration of DS-1205b exceeds its solubility in the solvent at the storage temperature. | Gently warm and sonicate the solution to redissolve the compound. For future preparations, consider a slightly lower stock concentration. |
| Variability Between Experiments | Inconsistent preparation of working solutions or use of aged solutions. | Standardize the preparation of working solutions and always use them on the same day they are made, especially for in vivo experiments. |
| Unexpected Chromatographic Peaks | Potential degradation of the compound. | Analyze the sample using a stability-indicating HPLC method to check for the presence of degradation products. |
Stability and Storage Conditions Summary
| Form | Condition | Duration | Recommendation |
| Solid (Free Base) | Ambient Temperature | Weeks | Suitable for shipping. |
| 0 - 4°C | Days to Weeks | Short-term storage. | |
| -20°C | Months to Years | Long-term storage; keep dry and dark. | |
| Stock Solution (in DMSO) | 4°C | 2 Weeks | Short-term storage. |
| -20°C | 1 Month | Medium-term storage; aliquot to avoid freeze-thaw cycles. | |
| -80°C | 6 Months | Long-term storage; aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of DS-1205b Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex and/or sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C for up to one month or -80°C for up to six months.
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. Below is a general protocol that can be adapted for DS-1205b.
-
Sample Preparation: Prepare solutions of DS-1205b in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions.
-
Acid Hydrolysis: 0.1 M HCl at room temperature for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2, 6, 12, and 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and solutions to UV radiation (e.g., 254 nm).
-
-
Sample Analysis: Analyze the stressed samples and the control at specified time points using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Visualizations
References
Technical Support Center: Optimizing DS-1205b Dosage for Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of DS-1205b for xenograft studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DS-1205b and what is its mechanism of action?
A1: DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL signaling is implicated in cancer cell survival, proliferation, migration, and the development of resistance to other targeted therapies.[1][3][4] By inhibiting AXL phosphorylation, DS-1205b can block these pro-tumorigenic pathways and potentially overcome drug resistance.
Q2: What is the recommended starting dose for a DS-1205b efficacy study in a xenograft model?
A2: The recommended starting dose for an efficacy study should be determined following a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that does not cause unacceptable toxicity, such as significant body weight loss (typically >15-20%) or other adverse clinical signs. Preclinical studies with DS-1205b in NSCLC xenograft models have utilized doses ranging from 12.5 mg/kg to 50 mg/kg, administered twice daily (bid).
Q3: In which cancer models has DS-1205b shown efficacy in xenograft studies?
A3: DS-1205b has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) xenograft models, particularly those with EGFR mutations that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib. It has also shown efficacy in a xenograft model using NIH3T3 cells engineered to overexpress AXL.
Q4: Can DS-1205b be used in combination with other anti-cancer agents?
A4: Yes, DS-1205b has been shown to be effective in combination with EGFR TKIs. In preclinical xenograft models of EGFR-mutant NSCLC, the combination of DS-1205b with erlotinib or osimertinib significantly delayed the onset of tumor resistance and restored the antitumor activity of the EGFR TKI.
Q5: How should I prepare DS-1205b for administration to mice?
A5: Like many small molecule inhibitors, DS-1205b may have poor aqueous solubility. While the specific vehicle used for DS-1205b in the published studies is not detailed, a common approach for formulating poorly soluble compounds for in vivo studies is to use a mixture of a solvent, a co-solvent, and a surfactant. It is crucial to develop a stable and homogenous formulation to ensure consistent dosing.
Troubleshooting Guide
Issue 1: High variability in tumor growth within the same treatment group.
-
Question: I am observing significant differences in tumor size among mice receiving the same dose of DS-1205b. What could be the cause?
-
Answer: High variability in xenograft studies can stem from several factors. Ensure consistent cell implantation technique and start treatment when tumors are within a narrow size range. Randomize animals into treatment groups after the tumors have reached a predetermined size. Inconsistent formulation or administration of DS-1205b can also lead to variability; ensure the drug is fully in solution or suspension and is administered accurately.
Issue 2: Signs of toxicity (e.g., weight loss, lethargy) in treated mice.
-
Question: My mice are losing more than 20% of their body weight and appear unwell after treatment with DS-1205b. What should I do?
-
Answer: These are signs that you may have exceeded the Maximum Tolerated Dose (MTD). It is crucial to perform an MTD study before initiating a large-scale efficacy experiment. If you are already in an efficacy study, you may need to reduce the dose or the frequency of administration. It is also important to monitor the overall health of the animals daily.
Issue 3: Lack of tumor growth inhibition at previously reported effective doses.
-
Question: I am not observing the expected anti-tumor effect of DS-1205b in my xenograft model, even at doses that have been published. What could be wrong?
-
Answer: Several factors could contribute to a lack of efficacy.
-
Cell Line Sensitivity: Confirm that your chosen cell line expresses AXL and is sensitive to AXL inhibition.
-
Drug Formulation and Administration: Ensure that DS-1205b is properly formulated and administered to achieve adequate bioavailability. Precipitation of the compound can lead to under-dosing.
-
Target Engagement: It is advisable to perform pharmacodynamic studies to confirm that DS-1205b is reaching the tumor tissue and inhibiting AXL signaling. This can be assessed by analyzing the phosphorylation status of AXL and its downstream targets (e.g., AKT) in tumor lysates via western blotting.
-
Animal Model: The specific strain of mice and the tumor microenvironment can influence drug efficacy.
-
Issue 4: DS-1205b is precipitating out of my vehicle solution.
-
Question: I am having trouble keeping DS-1205b in solution for administration. What can I do?
-
Answer: Poor aqueous solubility is a common issue with small molecule inhibitors. Consider optimizing your vehicle. Common strategies include using co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween 80, Cremophor EL). It is important to first dissolve the compound completely in a small amount of a strong organic solvent like DMSO before slowly adding it to the final vehicle solution while vortexing.
Data Presentation
Table 1: Summary of DS-1205b Monotherapy Dosage and Efficacy in a NIH3T3-AXL Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| 3.1 | Twice Daily | 39 |
| 6.3 | Twice Daily | 54-86 (regression) |
| 12.5 | Twice Daily | Not specified |
| 25 | Twice Daily | Not specified |
| 50 | Twice Daily | 94 |
Table 2: Summary of DS-1205b Combination Therapy Dosage and Efficacy in an HCC827 (EGFR-mutant NSCLC) Xenograft Model
| Combination Agent | DS-1205b Dose (mg/kg) | Dosing Schedule | Outcome |
| Erlotinib | 12.5 | Twice Daily | Delayed onset of tumor resistance |
| Erlotinib | 25 | Twice Daily | Delayed onset of tumor resistance, 47% tumor growth inhibition |
| Erlotinib | 50 | Twice Daily | Delayed onset of tumor resistance, 97% tumor growth inhibition |
| Osimertinib | 12.5, 25, 50 | Twice Daily | Delayed onset of resistance |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for DS-1205b
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as those planned for the efficacy study (e.g., 6-8 week old female athymic nude mice).
-
Group Allocation: Randomly assign mice into groups of 3-5 animals each.
-
Dose Escalation: Prepare several dose levels of DS-1205b (e.g., starting from a low dose and escalating, such as 10, 25, 50, 100 mg/kg) and a vehicle control group.
-
Administration: Administer DS-1205b and vehicle according to the planned route and schedule for the efficacy study (e.g., oral gavage, twice daily) for a defined period (e.g., 7-14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, posture, activity, and fur texture. Body weight should be measured at least three times per week.
-
MTD Determination: The MTD is defined as the highest dose that does not result in animal death, >15-20% body weight loss, or other significant signs of clinical toxicity.
Protocol 2: In Vivo Efficacy Study of DS-1205b in a Xenograft Model
-
Cell Culture: Culture the chosen cancer cell line (e.g., HCC827) in the appropriate medium until they are in an exponential growth phase.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumor volume twice weekly with calipers using the formula: Volume = (length x width^2) / 2.
-
Randomization: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Treatment: Begin administration of vehicle, DS-1205b at one or more doses below the MTD, and any combination agents according to the planned schedule.
-
Data Collection: Continue to monitor tumor volume and body weight twice weekly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
-
Data Analysis: Calculate the mean tumor volume for each group at each time point and determine the percent Tumor Growth Inhibition (%TGI).
Visualizations
Caption: A diagram of the AXL signaling pathway and the inhibitory action of DS-1205b.
Caption: A workflow for optimizing DS-1205b dosage in xenograft studies.
References
potential off-target effects of DS-1205b
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of DS-1205b, a selective AXL kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of DS-1205b?
A1: DS-1205b is a potent and highly selective inhibitor of AXL receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is the inhibition of AXL phosphorylation, which can help overcome resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] Preclinical studies have shown that DS-1205b can delay the onset of resistance to EGFR TKIs like erlotinib and osimertinib.
Q2: Has the off-target profile of DS-1205b been characterized?
A2: Yes, the kinase selectivity of DS-1205b has been evaluated in a comprehensive kinase panel. A study by Jimbo et al. (2019) assessed the activity of DS-1205b against 161 different kinases.
Q3: What are the main identified off-targets of DS-1205b?
A3: In a screening of 161 kinases, DS-1205b showed some inhibitory activity against MER, MET, and TRKA kinases at a concentration of 200 nM. However, the inhibitory potency against these kinases was significantly lower than for its primary target, AXL, demonstrating a high degree of selectivity.
Q4: How selective is DS-1205b for AXL compared to its off-targets?
A4: DS-1205b is highly selective for AXL. The IC50 value for AXL is 1.3 nM. In comparison, the IC50 values for the identified off-targets are 48-fold, 80-fold, and 313-fold higher for MER, MET, and TRKA, respectively.
Q5: Are there any known adverse effects from clinical trials that could be related to off-target activity?
A5: Clinical trials with DS-1205c, a sulfate hydrate of the free form of DS-1205b, have been conducted in combination with EGFR TKIs. The most common treatment-emergent adverse events (TEAEs) reported were increased aspartate aminotransferase (35%), increased alanine aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%). Other reported adverse events included anemia, fatigue, and increased blood creatinine phosphokinase and lipase. It is important to note that these events occurred in the context of combination therapy, and it can be challenging to definitively attribute them to off-target effects of DS-1205c alone.
Troubleshooting Guides
Issue: Unexpected cellular phenotype observed in experiments.
Possible Cause: This could be due to the inhibition of off-target kinases, particularly if using high concentrations of DS-1205b.
Troubleshooting Steps:
-
Concentration Check: Verify the concentration of DS-1205b being used. For optimal AXL selectivity and to minimize off-target effects, it is recommended to use the lowest effective concentration determined by a dose-response experiment in your specific model system.
-
Off-Target Confirmation: If you suspect off-target effects are influencing your results, consider using complementary approaches to validate your findings. This could include using siRNA/shRNA to specifically knock down AXL or employing another selective AXL inhibitor with a different off-target profile.
-
Phenotypic Comparison: Compare your observed phenotype with known effects of MER, MET, or TRKA inhibition in the literature for your specific cell type or pathway of interest.
Issue: Discrepancies in experimental results compared to published data.
Possible Cause: Experimental conditions can significantly impact the activity and selectivity of kinase inhibitors.
Troubleshooting Steps:
-
Review Experimental Protocol: Carefully review your experimental protocol and compare it to the methodologies described in the key publication by Jimbo et al. (2019). Pay close attention to details such as ATP concentration in kinase assays, cell culture conditions, and treatment duration.
-
Compound Quality: Ensure the quality and purity of the DS-1205b compound being used. Impurities or degradation of the compound can lead to altered activity.
-
Assay Conditions: Be aware that in vitro kinase assays may not fully recapitulate the complexity of the cellular environment. Cellular uptake, efflux, and metabolism of the compound can all influence its effective intracellular concentration and activity.
Data Presentation
Table 1: Kinase Selectivity of DS-1205b
| Kinase Target | IC50 (nM) | Selectivity vs. AXL (Fold-Difference) |
| AXL | 1.3 | - |
| MER | 62.4 | 48 |
| MET | 104 | 80 |
| TRKA | 407 | 313 |
| Data sourced from Jimbo et al., 2019. |
Experimental Protocols
Kinase Selectivity Assay (Mobility Shift Assay)
This protocol is a summary of the methodology used to determine the kinase selectivity of DS-1205b as described by Jimbo et al. (2019).
-
Assay Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a panel of 161 kinases. The activity is determined by a mobility shift assay, which detects the phosphorylation of a substrate by the kinase.
-
Reagents:
-
Recombinant human kinases (161 different kinases)
-
DS-1205b at various concentrations (e.g., 13 nM and 200 nM for initial screening)
-
ATP (at a near-physiological concentration of 1 mM)
-
Kinase-specific substrates
-
-
Procedure:
-
The kinase, substrate, and DS-1205b are incubated together in the presence of 1 mM ATP.
-
The reaction products are then analyzed to determine the extent of substrate phosphorylation.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
-
IC50 Determination: For kinases showing significant inhibition in the initial screen (e.g., >50% inhibition at 200 nM), a dose-response curve is generated by testing a range of DS-1205b concentrations. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated from this curve.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of DS-1205b.
Caption: Experimental workflow for determining DS-1205b kinase selectivity.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probechem.com [probechem.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with DS-1205b
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the AXL kinase inhibitor, DS-1205b.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to inconsistent results during in vitro and in vivo experiments with DS-1205b.
In Vitro Assay Troubleshooting
| Question | Possible Causes | Recommended Solutions |
| Why am I observing high variability between replicate wells in my cell-based assays? | Pipetting inaccuracies. Edge effects in multi-well plates. Inconsistent cell seeding density. Cell line instability or heterogeneity. | Ensure proper calibration of pipettes and consider using a master mix for reagent addition. Avoid using the outer wells of microplates, or ensure proper sealing to minimize evaporation. Use a consistent cell counting method and ensure even cell distribution when plating. Regularly perform cell line authentication and check for phenotypic consistency. |
| My IC50 value for DS-1205b fluctuates between experiments. | Compound solubility and stability issues. Variations in assay incubation times. Differences in ATP concentration in kinase assays. | Visually inspect for compound precipitation in your assay buffer. Ensure DS-1205b is fully dissolved and stable in the assay medium for the duration of the experiment. Use a multichannel pipette or automated liquid handler for simultaneous start and stop of reactions. For in vitro kinase assays, ensure the ATP concentration is consistent and ideally close to the Km value for the AXL kinase. |
| I am not observing the expected inhibition of AXL phosphorylation or downstream signaling (e.g., pAKT, pERK). | Suboptimal concentration of DS-1205b. Incorrect timing of treatment and cell lysis. Low AXL expression in the cell model. Issues with antibody quality in Western blotting. | Perform a dose-response experiment to determine the optimal concentration of DS-1205b for your specific cell line. Optimize the treatment duration and the timing of cell lysis to capture the peak of AXL inhibition.[1] Confirm AXL expression levels in your cell line via Western blot or other methods. Overexpression of AXL may be necessary in some models.[2] Use validated antibodies for AXL, pAXL, and downstream signaling proteins. Include appropriate positive and negative controls. |
In Vivo Xenograft Study Troubleshooting
| Question | Possible Causes | Recommended Solutions |
| Why is there significant variation in tumor growth within the same treatment group? | Inconsistent tumor cell implantation. Variability in animal health and age. Inaccurate drug dosing or administration. | Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. Use animals of the same age, sex, and from the same supplier. Monitor animal health closely throughout the study. Calibrate dosing equipment regularly. Ensure consistent administration of DS-1205b (e.g., oral gavage technique). |
| DS-1205b is not showing the expected anti-tumor efficacy in combination with an EGFR-TKI. | Timing of combination therapy initiation. Development of alternative resistance mechanisms. Insufficient drug exposure at the tumor site. | The timing of initiating DS-1205b treatment in relation to the EGFR-TKI can be critical. Consider starting the combination treatment before resistance is fully established. The tumor model may have developed resistance mechanisms independent of AXL signaling. Perform pharmacokinetic analysis to ensure adequate levels of DS-1205b are reaching the tumor tissue. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of DS-1205b.
| Parameter | Cell Line / Model | Treatment | Concentration / Dose | Result | Reference |
| In Vitro Phosphorylation Inhibition | HCC827 | DS-1205b (in combination with Erlotinib/Osimertinib) | 1 µM | Significant inhibition of AKT and ERK phosphorylation. | [1][2] |
| In Vitro Migration Inhibition | NIH3T3-AXL | DS-1205b | - | Potently inhibited hGAS6 ligand-induced migration. | [2] |
| In Vivo Tumor Growth Inhibition | NIH3T3-AXL Xenograft | DS-1205b | 25 mg/kg | 47% tumor growth inhibition. | |
| In Vivo Tumor Growth Inhibition | NIH3T3-AXL Xenograft | DS-1205b | 50 mg/kg | 97% tumor growth inhibition. | |
| In Vivo Combination Therapy | HCC827 Xenograft | DS-1205b with Erlotinib | 12.5 - 50 mg/kg (DS-1205b) | Significantly delayed the onset of tumor resistance compared to Erlotinib monotherapy. | |
| In Vivo Combination Therapy | HCC827 Xenograft | DS-1205b with Osimertinib | - | Delayed the onset of resistance to Osimertinib. |
Experimental Protocols
Cell-Based Assay for AXL Signaling
-
Cell Culture: Culture HCC827 cells in appropriate media.
-
Treatment: Treat cells with varying concentrations of an EGFR-TKI (e.g., erlotinib or osimertinib) with or without 1 µM DS-1205b.
-
Incubation: Incubate the treated cells for a specified period (e.g., 2 hours).
-
Lysis: Collect the cells and perform cell lysis.
-
Western Blot Analysis: Analyze the cell lysates by Western blotting using antibodies against total and phosphorylated AXL, EGFR, AKT, and ERK to assess the inhibition of the signaling pathway.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously implant human HCC827 non-small cell lung cancer cells into nude mice.
-
Tumor Growth: Allow tumors to reach a specified volume.
-
Treatment Groups: Divide the mice into treatment groups: Vehicle control, DS-1205b monotherapy, EGFR-TKI monotherapy (e.g., erlotinib or osimertinib), and combination therapy (DS-1205b and EGFR-TKI).
-
Drug Administration: Administer the respective treatments as per the study design (e.g., daily oral gavage).
-
Tumor Measurement: Monitor and measure tumor volumes regularly.
-
Data Analysis: Analyze the tumor growth data to evaluate the efficacy of the different treatment regimens in delaying tumor resistance.
Visualizations
Caption: AXL signaling as a bypass mechanism for EGFR-TKI resistance and its inhibition by DS-1205b.
References
Technical Support Center: DS-1205b In Vivo Toxicity Minimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AXL inhibitor DS-1205b in in vivo experiments. The information provided is intended to help minimize potential toxicity and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DS-1205b?
DS-1205b is a selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is involved in various cellular processes, including cell survival, proliferation, and migration. In the context of cancer, particularly non-small cell lung cancer (NSCLC), AXL upregulation has been identified as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] DS-1205b works by blocking the AXL signaling pathway, thereby overcoming this resistance when used in combination with EGFR TKIs.
Q2: What are the known in vivo toxicities of DS-1205b?
Direct preclinical in vivo toxicity data for DS-1205b is limited in publicly available literature. However, a study on the related compound, DS-1205c, in combination with gefitinib in human patients, provides insights into potential adverse events. The most common treatment-emergent adverse events (TEAEs) observed were increased aspartate aminotransferase (AST), increased alanine aminotransferase (ALT), maculo-papular rash, and diarrhea. It is important to note that these were observed in a clinical setting with a different formulation and in combination with another drug. Preclinical studies with another AXL inhibitor, gilteritinib, reported no overt toxicity in mouse models.
Q3: What are the general signs of toxicity to monitor in animals treated with DS-1205b?
Based on the adverse event profile of the related compound DS-1205c and general knowledge of tyrosine kinase inhibitors, researchers should monitor for the following signs of toxicity in animal models:
-
General Health: Body weight loss, changes in food and water consumption, lethargy, and changes in posture or grooming habits.
-
Gastrointestinal: Diarrhea or changes in fecal consistency.
-
Dermatological: Skin rash, redness, or hair loss.
-
Hepatic: Changes in liver enzymes (ALT, AST) in blood samples.
Troubleshooting Guides
Issue 1: Observed Body Weight Loss in Treated Animals
-
Possible Cause: Drug-related toxicity, dehydration due to diarrhea, or reduced food intake.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is the primary cause.
-
Assess for Diarrhea: Check for signs of diarrhea and provide supportive care, such as hydration support, if necessary.
-
Dose Reduction: If weight loss is significant and persistent, consider a dose reduction of DS-1205b in a pilot group to assess for a dose-dependent effect.
-
Blood Chemistry: Collect blood samples to analyze for markers of dehydration and general organ function.
-
Issue 2: Development of Skin Rash or Dermatitis
-
Possible Cause: Off-target effects of the inhibitor or an immune-related response.
-
Troubleshooting Steps:
-
Scoring and Documentation: Use a standardized scoring system to document the severity and progression of the skin reaction.
-
Histopathology: At the end of the study, collect skin samples for histopathological analysis to understand the nature of the inflammation.
-
Topical Treatments: In consultation with a veterinarian, consider the use of topical emollients to alleviate discomfort, ensuring they do not interfere with the experimental outcomes.
-
Consider a Different Vehicle: If the vehicle used for drug administration could be a contributing factor, test the vehicle alone in a control group.
-
Issue 3: Elevated Liver Enzymes (ALT/AST)
-
Possible Cause: Drug-induced hepatotoxicity.
-
Troubleshooting Steps:
-
Confirm with Blood Work: Repeat blood tests to confirm the elevation and monitor the trend over time.
-
Dose-Response Assessment: If possible, include satellite groups in the study to assess liver enzyme levels at different doses of DS-1205b.
-
Histopathology of the Liver: At necropsy, perform a thorough gross examination of the liver and collect tissue for histopathological analysis to look for signs of liver damage.
-
Consider Co-administration of Hepatoprotectants: For exploratory studies, the co-administration of a hepatoprotective agent like N-acetylcysteine could be investigated, though this would need careful consideration of its potential impact on the primary study endpoints.
-
Data Presentation
Table 1: Treatment-Emergent Adverse Events from a Phase 1 Study of DS-1205c in Combination with Gefitinib
| Adverse Event | Frequency |
| Increased Aspartate Aminotransferase (AST) | 35% |
| Increased Alanine Aminotransferase (ALT) | 30% |
| Rash Maculo-Papular | 30% |
| Diarrhea | 25% |
Note: This data is from a clinical trial of DS-1205c, a different form of the drug, in combination with another TKI in humans, and may not be directly transferable to preclinical models of DS-1205b.
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in Rodents
-
Animal Model: Select a relevant rodent model (e.g., nude mice for xenograft studies).
-
Dose Formulation: Prepare DS-1205b in a suitable vehicle. The stability and homogeneity of the formulation should be confirmed.
-
Dose Administration: Administer DS-1205b via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (lethargy, ruffled fur, etc.). Record body weight and food/water consumption.
-
Weekly: Collect blood samples via a minimally invasive method (e.g., tail vein) for complete blood count (CBC) and serum chemistry analysis (including ALT and AST).
-
-
Necropsy: At the end of the study, perform a full necropsy. Collect major organs for histopathological examination.
Mandatory Visualization
Caption: AXL signaling pathway and the inhibitory action of DS-1205b.
Caption: General workflow for in vivo toxicity assessment of DS-1205b.
Caption: Logical flow for troubleshooting adverse events in vivo.
References
DS-1205b free base quality control and purity assessment
This technical support center provides guidance on the quality control and purity assessment of DS-1205b free base for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is DS-1205b and what is its primary mechanism of action?
DS-1205b is a potent and selective inhibitor of AXL receptor tyrosine kinase, with an IC50 of 1.3 nM.[1] It also shows inhibitory activity against MER, MET, and TRKA kinases at higher concentrations.[1] Its mechanism of action involves blocking the phosphorylation of AXL, which plays a crucial role in cell migration, invasion, and drug resistance in various cancers.[2][3][4]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.
3. How can I be sure of the identity and purity of the this compound I received?
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier. The CoA should provide data confirming the compound's identity (e.g., via NMR, MS) and purity (e.g., via HPLC, LC-MS). If you have concerns, you can perform your own analytical characterization.
4. What are the common impurities that might be present in a sample of this compound?
Without a specific impurity profile from the manufacturer, potential impurities could include residual solvents from synthesis, starting materials, reaction by-products, or degradation products.
Troubleshooting Guide
Problem: Inconsistent or unexpected results in my in vitro/in vivo experiments.
This could be related to the quality or handling of your this compound. Here are some troubleshooting steps:
-
Verify Purity: Re-evaluate the purity of your compound using an appropriate analytical method like HPLC or LC-MS.
-
Check Solubility: Ensure that DS-1205b is fully dissolved in your vehicle. Sonication may be required. The choice of solvent can significantly impact the effective concentration.
-
Assess Stability: Consider the possibility of degradation in your experimental medium. Perform a stability study under your specific experimental conditions.
-
Confirm Identity: If you have access to the necessary equipment, confirm the molecular weight of the compound by mass spectrometry.
Quantitative Data Summary
The following tables represent typical data you might find on a Certificate of Analysis for a high-quality batch of this compound. Note: This is illustrative data, as specific batch data is not publicly available.
Table 1: Physicochemical Properties of this compound
| Parameter | Specification |
| Molecular Formula | C₂₆H₂₈N₈O₂ |
| Molecular Weight | 484.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Purity and Quality Control Specifications
| Analytical Method | Specification | Result (Illustrative) |
| Purity by HPLC | ≥98% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to MW | Conforms |
| Residual Solvents | ≤0.5% | <0.1% |
| Water Content (Karl Fischer) | ≤1.0% | 0.2% |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (FA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a 1 mg/mL stock solution of DS-1205b in DMSO.
- Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of ACN and water.
3. HPLC Conditions:
- Mobile Phase A: 0.1% FA in water
- Mobile Phase B: 0.1% FA in ACN
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Calculate the area of the main peak corresponding to DS-1205b and any impurity peaks.
- Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for confirming the molecular weight of this compound.
1. Materials:
- This compound sample
- LC-MS grade acetonitrile (ACN)
- LC-MS grade water
- Formic acid (FA)
- C18 reverse-phase LC column
2. Sample Preparation:
- Prepare a 100 µg/mL solution of DS-1205b in a 50:50 mixture of ACN and water.
3. LC-MS Conditions:
- LC Conditions: Use a similar gradient to the HPLC method, but with a shorter run time if only identity confirmation is needed.
- MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Range: m/z 100-1000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
4. Data Analysis:
- Look for the [M+H]⁺ ion corresponding to the molecular weight of DS-1205b (expected m/z ≈ 485.56).
Visualizations
Caption: General Quality Control Workflow for this compound.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
Caption: AXL Signaling Pathway and the Point of Inhibition by DS-1205b.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to DS-1205b In Vitro
Welcome to the technical support center for DS-1205b. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming acquired resistance to DS-1205b in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to DS-1205b, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to tyrosine kinase inhibitors (TKIs) like DS-1205b, an AXL inhibitor, can arise from several mechanisms. While DS-1205b is often used to combat resistance to other drugs like EGFR inhibitors, resistance to DS-1205b itself could hypothetically develop through:
-
On-target secondary mutations: Mutations in the AXL kinase domain could alter the drug binding site, reducing the inhibitory effect of DS-1205b.
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways can compensate for the inhibition of AXL, promoting cell survival and proliferation. Examples of such pathways include MET, HER2/HER3, and the RAS/MEK/ERK pathway.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump DS-1205b out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant phenotype.[2]
Q2: How can I confirm that my cell line has developed resistance to DS-1205b?
A2: Resistance can be confirmed by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50). A significant increase (typically >3-fold) in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line indicates acquired resistance.
Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A3: A logical first step is to investigate the most common mechanisms:
-
Sequence the AXL gene: This will identify any potential mutations in the kinase domain that could interfere with DS-1205b binding.
-
Perform phosphoproteomic or western blot analysis: Compare the phosphorylation status of key signaling proteins (e.g., AKT, ERK, MET, HER2) in the parental and resistant cell lines, both with and without DS-1205b treatment. This can reveal the activation of bypass pathways.
-
Assess drug efflux pump activity: Use functional assays or qPCR/western blotting to check for the overexpression of ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).
Troubleshooting Guides
Problem 1: Difficulty in Generating a DS-1205b-Resistant Cell Line
| Possible Cause | Troubleshooting Suggestion |
| Inhibitor concentration is too high. | Start with a concentration close to the IC50 of the parental cell line and increase it gradually (e.g., 1.5-2 fold increments) once the cells have adapted to the current concentration.[4] |
| Duration of treatment is too short. | Generating resistance is a long-term process that can take several months. Be patient and continue the dose-escalation process. |
| Cell line is not viable at the initial concentration. | Begin with a concentration lower than the IC50 to allow a larger population of cells to survive and potentially develop resistance mechanisms. |
| Inconsistent drug exposure. | Ensure that the drug-containing medium is replaced regularly to maintain a consistent selective pressure. |
Problem 2: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Suggestion |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or medium. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment and perform serial dilutions carefully. |
| Assay timing. | Optimize the incubation time for the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Generation of a DS-1205b-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of DS-1205b.
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with DS-1205b at a concentration equal to the IC50 value.
-
Monitoring: Monitor cell viability and proliferation regularly. Initially, a significant proportion of cells will die.
-
Recovery: Allow the surviving cells to repopulate the culture flask.
-
Dose Escalation: Once the cells are growing steadily in the presence of the inhibitor, gradually increase the concentration of DS-1205b (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat steps 4 and 5 for several months until the cells can tolerate significantly higher concentrations of the inhibitor compared to the parental cells.
-
Characterization: Characterize the resistant cell line by determining its new IC50 value and investigating the underlying resistance mechanisms.
Protocol 2: Cell Viability (IC50) Determination Assay
This protocol outlines the steps for determining the IC50 of DS-1205b using a standard colorimetric assay (e.g., MTT).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of DS-1205b in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's protocol.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of viable cells against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and DS-1205b-Resistant Cell Lines
| Cell Line | IC50 of DS-1205b (nM) | Fold Resistance |
| Parental | 50 | 1 |
| DS-1205b Resistant Clone 1 | 250 | 5 |
| DS-1205b Resistant Clone 2 | 500 | 10 |
Table 2: Example Western Blot Densitometry Data for Signaling Pathway Analysis
| Cell Line | Treatment | p-AXL (Normalized Intensity) | p-AKT (Normalized Intensity) | p-ERK (Normalized Intensity) |
| Parental | Vehicle | 1.00 | 1.00 | 1.00 |
| Parental | DS-1205b (100 nM) | 0.20 | 0.35 | 0.40 |
| Resistant | Vehicle | 1.10 | 1.50 | 1.60 |
| Resistant | DS-1205b (100 nM) | 0.95 | 1.45 | 1.55 |
Visualizations
Caption: Signaling pathway in a DS-1205b sensitive cell.
Caption: Bypass signaling in a DS-1205b resistant cell.
Caption: Workflow for generating a resistant cell line.
References
- 1. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Reversing multidrug resistance by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of AXL Kinase Inhibitors: DS-1205b vs. BGB324
An objective guide for researchers and drug development professionals on the preclinical performance of two prominent AXL kinase inhibitors.
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. This guide provides a detailed comparison of two investigational AXL kinase inhibitors, DS-1205b and BGB324 (bemcentinib), summarizing key preclinical data to inform research and development decisions.
Mechanism of Action: Targeting a Key Resistance Pathway
Both DS-1205b and BGB324 are small molecule inhibitors that target the intracellular kinase domain of the AXL receptor.[1] By binding to this domain, they block the autophosphorylation of the AXL kinase, thereby inhibiting its activation and downstream signaling.[1] This action is crucial, as AXL signaling is known to promote cancer cell survival, proliferation, migration, and immune evasion.[2][3][4] A key role of AXL in therapeutic resistance is its ability to act as a bypass signaling pathway, particularly in the context of EGFR-targeted therapies in non-small cell lung cancer (NSCLC). Upregulation of AXL can circumvent the effects of EGFR tyrosine kinase inhibitors (TKIs), leading to drug resistance. Both DS-1205b and BGB324 aim to overcome this resistance mechanism by directly inhibiting AXL.
Quantitative Performance Analysis
Preclinical studies provide a quantitative basis for comparing the potency and efficacy of DS-1205b and BGB324. The following tables summarize key in vitro and in vivo data from a head-to-head comparison study using NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL).
| Inhibitor | IC50 (AXL Kinase Inhibition) | Selectivity |
| DS-1205b | 1.3 nM | Highly selective for AXL. |
| BGB324 | 14 nM | Selective for AXL over other kinases like Abl, Mer, and Tyro3. |
| Inhibitor | GI50 (Cell Proliferation) | EC50 (Cell Migration) |
| DS-1205b | >10,000 nM | 2.7 nM |
| BGB324 | 642 nM | 132.3 nM |
| Inhibitor | Dosing | Tumor Growth Inhibition |
| DS-1205b | 6.3 - 50 mg/kg | 54% - 86% reduction in tumor volume. |
| BGB324 | Not explicitly stated in direct comparison | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro AXL Kinase Inhibition Assay
Objective: To determine the concentration of DS-1205b and BGB324 required to inhibit 50% of AXL kinase activity (IC50).
Methodology: A mobility shift assay is utilized to measure the extent of AXL kinase phosphorylation.
-
Reaction Setup: Recombinant human AXL kinase is incubated with a substrate peptide and ATP in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of DS-1205b or BGB324 are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for kinase activity.
-
Detection: The phosphorylated and unphosphorylated substrate peptides are separated by capillary electrophoresis. The ratio of phosphorylated to unphosphorylated peptide is used to determine the percentage of kinase inhibition.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.
Cell Proliferation Assay
Objective: To measure the effect of DS-1205b and BGB324 on the proliferation of AXL-expressing cells (GI50).
Methodology: An ATP-based luminescence assay (e.g., CellTiter-Glo®) is used to quantify cell viability.
-
Cell Seeding: NIH3T3-AXL cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of DS-1205b or BGB324.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. The luminescence is measured using a microplate reader.
-
Data Analysis: The luminescent signal is normalized to untreated controls, and the GI50 value is determined by plotting the percentage of growth inhibition against the compound concentration.
Cell Migration Assay
Objective: To assess the inhibitory effect of DS-1205b and BGB324 on AXL-mediated cell migration (EC50).
Methodology: A real-time cell analysis system (e.g., xCELLigence) is employed to monitor cell migration through a microporous membrane.
-
Plate Setup: The lower chamber of a CIM-Plate 16 is filled with media containing a chemoattractant (e.g., fetal bovine serum). The upper chamber is seeded with NIH3T3-AXL cells in serum-free media containing various concentrations of DS-1205b or BGB324.
-
Real-Time Monitoring: The plate is placed in the xCELLigence instrument, which measures changes in electrical impedance as cells migrate through the membrane. The impedance is recorded in real-time.
-
Data Analysis: The rate of cell migration is represented by the Cell Index. The EC50 value is calculated by plotting the inhibition of cell migration against the inhibitor concentration.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of DS-1205b in a preclinical in vivo model.
Methodology: A subcutaneous xenograft model using NIH3T3-AXL cells in immunodeficient mice.
-
Cell Implantation: NIH3T3-AXL cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: DS-1205b is administered orally at various doses (e.g., 6.3, 12.5, 25, 50 mg/kg) daily or twice daily. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated relative to the vehicle control group.
Visualizing the Molecular Landscape
To better understand the context of AXL inhibition, the following diagrams illustrate the AXL signaling pathway and a typical experimental workflow.
References
A Head-to-Head Comparison of DS-1205b and Gilteritinib for AXL Kinase Targeting in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DS-1205b and gilteritinib, two small molecule inhibitors with activity against the AXL receptor tyrosine kinase. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to inform research and development decisions.
Introduction to AXL and its Inhibition
The AXL receptor tyrosine kinase is a critical mediator of cellular processes such as proliferation, survival, and migration. In the context of oncology, aberrant AXL signaling has been implicated in tumor progression, metastasis, and the development of therapeutic resistance across various cancer types. Consequently, AXL has emerged as a promising target for novel anti-cancer therapies. This guide focuses on two inhibitors with demonstrated AXL activity: DS-1205b, a novel and selective AXL inhibitor, and gilteritinib, a multi-kinase inhibitor with potent activity against both FMS-like tyrosine kinase 3 (FLT3) and AXL.
Comparative Analysis of Preclinical Data
DS-1205b and gilteritinib have been evaluated in a range of preclinical studies to determine their potency, selectivity, and anti-tumor efficacy. The following sections and tables summarize the key findings from this research.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In biochemical assays, DS-1205b has demonstrated high potency and selectivity for AXL. Gilteritinib is also a potent AXL inhibitor, though it exhibits activity against other kinases as well.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Method |
| DS-1205b | AXL | 1.3 | Mobility Shift Assay[1][2] |
| Gilteritinib | AXL | 0.73 | Not Specified[3] |
| AXL | 41 | Not Specified[2] | |
| FLT3 | 0.29 | Not Specified[3] |
Note: The discrepancy in gilteritinib's reported IC50 for AXL may be due to different assay conditions or methodologies.
In Vitro Cellular Activity
The efficacy of these inhibitors has been assessed in various cancer cell lines, measuring their ability to inhibit AXL phosphorylation, downstream signaling, and cell viability.
| Inhibitor | Cell Line | Cancer Type | Key Findings | Reference |
| DS-1205b | NIH3T3-AXL | Engineered Mouse Fibroblasts | Potently inhibited hGAS6 ligand-induced migration. | |
| HCC827 | Non-Small Cell Lung Cancer | Inhibited AXL phosphorylation in a dose-dependent manner and suppressed AKT phosphorylation in osimertinib-resistant cells. | ||
| Gilteritinib | MV4-11 | Acute Myeloid Leukemia | Decreased phosphorylated AXL levels. | |
| MOLM-13 | Acute Myeloid Leukemia | Potent anti-proliferative activity. |
In Vivo Antitumor Efficacy
Preclinical xenograft models provide valuable insights into the in vivo activity of drug candidates. Both DS-1205b and gilteritinib have demonstrated significant anti-tumor effects in such models.
| Inhibitor | Xenograft Model | Cancer Type | Dosing and Administration | Key Findings | Reference |
| DS-1205b | NIH3T3-AXL Allograft | Engineered Mouse Fibroblasts | 3.1–50 mg/kg | Inhibited tumor growth by 39–94% and induced tumor regression at doses of 6.3–50 mg/kg. | |
| HCC827 Xenograft | Non-Small Cell Lung Cancer | 12.5, 25, or 50 mg/kg bid (in combination with erlotinib) | Restored the antitumor activity of erlotinib in a dose-dependent manner. At 50 mg/kg, DS-1205b inhibited tumor growth by 97%. | ||
| Gilteritinib | MV4-11 Xenograft | Acute Myeloid Leukemia | 10 mg/kg, oral | Induced complete tumor regression at doses greater than 6 mg/kg. | |
| MOLM-13 Xenograft | Acute Myeloid Leukemia | Not Specified | Demonstrated potent antitumor effects. |
Mechanism of Action and Signaling Pathways
Both DS-1205b and gilteritinib exert their effects by inhibiting the kinase activity of AXL. This prevents the phosphorylation of AXL and the subsequent activation of downstream signaling pathways that promote cancer cell survival and proliferation.
References
Validating DS-1205b Specificity for AXL Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a significant target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. This guide provides an objective, data-driven comparison of DS-1205b, a novel AXL kinase inhibitor, with other selective and multi-targeted inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate an informed assessment of DS-1205b's specificity and performance in the landscape of AXL-targeted therapies.
Quantitative Comparison of AXL Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of DS-1205b and other notable AXL inhibitors from various preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as ATP concentrations.
Table 1: In Vitro Kinase Inhibition Profile of DS-1205b and Comparators
| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| DS-1205b | AXL | 1.3 | Mobility Shift Assay, 1 mM ATP | [1] |
| MER | 62.4 | Mobility Shift Assay, 1 mM ATP | [1] | |
| MET | 104 | Mobility Shift Assay, 1 mM ATP | [1] | |
| TRKA | 407 | Mobility Shift Assay, 1 mM ATP | [1] | |
| Bemcentinib (BGB324) | AXL | 14 | Biochemical Assay | [2] |
| MER | >700 | Biochemical Assay | ||
| TYRO3 | >700 | Biochemical Assay | ||
| Gilteritinib (ASP2215) | AXL | 0.73 | Biochemical Assay | |
| FLT3 | 0.29 | Biochemical Assay | ||
| Cabozantinib (XL184) | AXL | 7 | Biochemical Assay | |
| MET | 1.3 | Biochemical Assay | ||
| VEGFR2 | 0.035 | Biochemical Assay |
Table 2: Cellular Activity of AXL Kinase Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| DS-1205b | NIH3T3-AXL | hGAS6-induced migration | EC50: 2.7 | |
| Bemcentinib (BGB324) | Hs578T (Breast Cancer) | GAS6-mediated AXL phosphorylation | ~340 | |
| Gilteritinib (ASP2215) | MV4-11 (AML) | AXL phosphorylation | - | |
| Cabozantinib (XL184) | Hs578T (Breast Cancer) | AXL phosphorylation | 42 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing AXL kinase inhibitor specificity.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay biochemically determines the ability of a compound to inhibit the enzymatic activity of AXL kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against AXL kinase.
Materials:
-
Recombinant human AXL kinase
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescently labeled peptide substrate
-
Test compound (e.g., DS-1205b)
-
Microtiter plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microtiter plate, add the recombinant AXL kinase, the fluorescently labeled peptide substrate, and the kinase buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a solution of ATP (e.g., at a final concentration of 1 mM).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
The separation of the phosphorylated and unphosphorylated substrate is achieved by capillary electrophoresis, and the signal is detected by a laser-induced fluorescence detector.
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the positive control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular AXL Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block AXL phosphorylation within a cellular context.
Objective: To measure the inhibition of ligand-induced AXL phosphorylation in cells treated with a test compound.
Materials:
-
Cell line overexpressing AXL (e.g., NIH3T3-AXL or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Recombinant human GAS6 (ligand)
-
Test compound (e.g., DS-1205b)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AXL (Tyr702) and anti-total-AXL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment (gels, transfer apparatus, imaging system)
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with GAS6 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce AXL phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AXL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-AXL antibody to confirm equal protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated AXL to total AXL for each treatment condition.
-
Determine the IC50 value for the inhibition of phosphorylation from the dose-response curve.
AXL Signaling Pathway and Mechanism of DS-1205b Action
The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (GAS6). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This, in turn, initiates a cascade of downstream signaling pathways, including the PI3K-AKT, MAPK/ERK, and STAT pathways, which are crucial for cell survival, proliferation, migration, and invasion. AXL signaling has been shown to be a key mechanism of acquired resistance to various cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs).
DS-1205b is a potent and selective small-molecule inhibitor that targets the ATP-binding pocket of the AXL kinase domain. By competitively inhibiting ATP binding, DS-1205b prevents the autophosphorylation of AXL and the subsequent activation of its downstream signaling pathways. This inhibition can restore sensitivity to EGFR-TKIs in resistant cancer cells.
Caption: AXL Signaling Pathway and Inhibition by DS-1205b.
References
Overcoming TKI Resistance: A Comparative Guide to Alternative AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in cancer therapy. One of the key mechanisms contributing to this resistance is the upregulation of the AXL receptor tyrosine kinase. Consequently, targeting AXL has become a promising strategy to overcome TKI resistance and improve patient outcomes. This guide provides a comparative overview of alternative AXL inhibitors, supported by experimental data, to aid researchers in the selection and development of novel therapeutic strategies.
Performance Comparison of AXL Inhibitors
The following tables summarize the in vitro potency and cellular activity of various AXL inhibitors that have been investigated for their potential to overcome TKI resistance.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | AXL IC50 (nM) | Other Key Targets (IC50, nM) | TKI Resistance Context |
| Bemcentinib (R428) | 14 | - | EGFR, ALK, FLT3[1] |
| Gilteritinib | 0.73 - 41 | FLT3 (0.29 - 0.74)[2][3][4][5] | FLT3 |
| ONO-7475 | 0.7 | MER (1.0) | EGFR |
| Cabozantinib | 7 | MET (1.3), VEGFR2 (0.035), RET (4), KIT (4.6) | EGFR, c-Met |
| Sitravatinib (MGCD516) | 1.5 | MER (2), VEGFR1/2/3 (6/5/2), KIT (6), FLT3 (8) | EGFR |
| Glesatinib (MGCD265) | - | MET, SMO | EGFR |
| DS-1205b | 1.3 | MER (63), MET (104) | EGFR |
| TP-0903 | - | Multikinase inhibitor | FLT3 |
| DAXL-88 (Antibody) | - | - | FLT3 |
| DAXL-88-MMAE (ADC) | - | - | FLT3 |
| Yuanhuadine | - | AXL Degrader | EGFR |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for a broader overview.
Table 2: Cellular Activity of AXL Inhibitors in TKI-Resistant Models
| Inhibitor | Cell Line(s) | TKI Resistance Model | Key Findings |
| Bemcentinib (R428) | MV4-11/AC220 (AML) | FLT3 inhibitor-resistant | Dose-dependent inhibition of proliferation. |
| Gilteritinib | MV4-11, MOLM-13, MOLM-14 (AML) | FLT3-ITD | Dose-dependent inhibition of proliferation with IC50 values of 3.3, 19.0, and 25.0 nM, respectively. |
| ONO-7475 | AXL-overexpressing EGFR-mutant NSCLC cells | Osimertinib and dacomitinib tolerant cells | Sensitized cells to EGFR-TKIs and suppressed the emergence of tolerant cells. |
| Cabozantinib | H1975-derived resistant cells (NSCLC) | Osimertinib-resistant | Combination with osimertinib suppressed cell growth. |
| Sitravatinib (MGCD516) | Erlotinib-resistant NSCLC cells | Erlotinib-resistant | Significantly inhibited cell growth in combination with erlotinib. |
| DS-1205b | Erlotinib- and osimertinib-resistant HCC827 cells (NSCLC) | Erlotinib- and osimertinib-resistant | Inhibited AXL phosphorylation and suppressed AKT phosphorylation in osimertinib-resistant cells. |
| TP-0903 | OCI-AML3 (AML) | NRAS mutant | Inhibited cell viability with an IC50 of 37 nM. |
| DAXL-88 / DAXL-88-MMAE | MV4-11/AC220 (AML) | FLT3 inhibitor-resistant | Exerted synergistic cytotoxic effects when combined with the FLT3 inhibitor quizartinib (AC220). |
| Yuanhuadine | H292-Gef (NSCLC) | Gefitinib-resistant | Accelerated the turnover of AXL, leading to its downregulation and suppression of cancer cell survival. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of AXL-mediated TKI resistance and the action of its inhibitors, it is crucial to visualize the involved signaling pathways and experimental procedures.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed TKI-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of the AXL inhibitor, the corresponding TKI, or a combination of both. Include a vehicle-treated control group. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-20% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 TKI-resistant cancer cells into the flank of 4-6 week old immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, AXL inhibitor, TKI, combination). Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dose.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment.
This guide provides a foundational comparison of alternative AXL inhibitors for overcoming TKI resistance. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The continued investigation of these and other novel AXL inhibitors holds great promise for improving the treatment of TKI-resistant cancers.
References
- 1. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
DS-1205b: A Potential Strategy to Overcome Erlotinib Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib, remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the upregulation of the AXL receptor tyrosine kinase. DS-1205b, a selective AXL inhibitor, has emerged as a promising therapeutic agent to counteract this resistance. This guide provides a comparative overview of the efficacy of DS-1205b and other AXL inhibitors in erlotinib-resistant versus sensitive NSCLC cells, supported by experimental data and detailed methodologies.
Comparative Efficacy of AXL Inhibition in Erlotinib-Sensitive vs. -Resistant NSCLC Cells
The development of erlotinib resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of erlotinib. In erlotinib-resistant cells, the activation of alternative signaling pathways, often mediated by AXL, allows cancer cells to bypass the EGFR blockade.
| Cell Line | EGFR Mutation | Erlotinib Sensitivity | Erlotinib IC50 | Reference |
| HCC827 | Exon 19 deletion | Sensitive | ~5 nM | [1] |
| HCC827/ER | Exon 19 deletion | Resistant | >10 µM | [1] |
| H3255 | L858R | Sensitive | Not Specified | [1] |
| H3255/ER | L858R | Resistant | Not Specified | [1] |
Table 1: Characterization of Erlotinib-Sensitive and -Resistant NSCLC Cell Lines. Erlotinib-resistant (ER) cell lines were established by prolonged exposure to erlotinib.[1] These resistant cells exhibit a dramatically higher IC50 value for erlotinib compared to their parental, sensitive counterparts.
| Compound | Target | Cell Line | Treatment | Effect on Cell Viability | Reference |
| Erlotinib | EGFR | HCC827-ER3 | Single Agent | Modest inhibition | |
| MGCD265 | AXL, MET | HCC827-ER3 | Single Agent | Modest inhibition | |
| MGCD516 | AXL, MER, TYRO3 | HCC827-ER3 | Single Agent | Modest inhibition | |
| R428 | AXL | HCC827-ER3 | Single Agent | Modest inhibition | |
| Erlotinib + MGCD265 | EGFR + AXL, MET | HCC827-ER3 | Combination | Significant growth repression | |
| Erlotinib + MGCD516 | EGFR + AXL, MER, TYRO3 | HCC827-ER3 | Combination | Significant growth repression | |
| Erlotinib + R428 | EGFR + AXL | HCC827-ER3 | Combination | Significant growth repression |
Table 2: Effect of AXL Inhibitors on the Viability of Erlotinib-Resistant NSCLC Cells. The combination of AXL inhibitors with erlotinib significantly inhibits the growth of erlotinib-resistant cells, suggesting that blocking the AXL signaling pathway can restore sensitivity to EGFR inhibition.
Signaling Pathway Analysis: AXL-Mediated Bypass of EGFR Inhibition
In erlotinib-resistant cells, the upregulation of AXL provides a bypass signaling route that reactivates downstream pro-survival pathways, such as the PI3K/AKT and MAPK/ERK pathways, despite the inhibition of EGFR. Treatment with an AXL inhibitor like DS-1205b is expected to block this bypass, leading to the downregulation of these critical survival signals.
| Cell Line | Treatment | p-AXL | p-EGFR | p-AKT | p-ERK | Reference |
| Erlotinib-Resistant | Erlotinib | - | ↓ | - | - | |
| Erlotinib-Resistant | AXL Inhibitor | ↓ | - | ↓ | ↓ | |
| Erlotinib-Resistant | Erlotinib + AXL Inhibitor | ↓ | ↓ | ↓↓ | ↓↓ |
Table 3: Qualitative Effects of AXL Inhibition on Key Signaling Proteins in Erlotinib-Resistant NSCLC Cells. Treatment of erlotinib-resistant cells with a combination of erlotinib and an AXL inhibitor leads to a more profound inhibition of downstream signaling pathways compared to either agent alone. (↓ indicates a decrease, ↓↓ indicates a more significant decrease, - indicates no significant change).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827 and HCC827/ER) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of erlotinib, DS-1205b, or a combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired compounds for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylation status.
-
Cell Lysis: Treat cells with the indicated drugs for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL, AXL, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizing the Molecular Mechanisms and Experimental Design
The following diagrams illustrate the key signaling pathway involved in AXL-mediated erlotinib resistance and a typical experimental workflow for evaluating the efficacy of DS-1205b.
Caption: AXL-mediated bypass signaling in erlotinib resistance.
References
DS-1205b: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and therapeutic resistance.[1][2][3] This guide provides a detailed comparison of DS-1205b's cross-reactivity with other kinases, supported by experimental data, to offer an objective performance assessment for research and drug development applications.
High Selectivity Profile of DS-1205b
Experimental data demonstrates that DS-1205b exhibits a high degree of selectivity for AXL kinase. In a comprehensive screening against a panel of 161 different kinases, DS-1205b showed minimal off-target activity.[1]
At a concentration of 13 nM, which is the 80% inhibitory concentration (IC80) for AXL, no other kinase in the panel was inhibited by more than 30%.[1] Even at a significantly higher concentration of 200 nM, only three other kinases—MER, MET, and TRKA—showed inhibition greater than 50%.
The half-maximal inhibitory concentration (IC50) values further underscore the selectivity of DS-1205b. The IC50 for AXL was determined to be 1.3 nM. In comparison, the IC50 values for MER, MET, and TRKA were 48-fold, 80-fold, and 313-fold higher, respectively, indicating a clear and potent selectivity for AXL.
Table 1: Comparative Kinase Inhibition by DS-1205b
| Kinase | IC50 (nM) | Fold Selectivity vs. AXL | % Inhibition at 13 nM DS-1205b | % Inhibition at 200 nM DS-1205b |
| AXL | 1.3 | 1 | ~80% | >50% |
| MER | 62.4 | 48 | <30% | >50% |
| MET | 104 | 80 | <30% | >50% |
| TRKA | 406.9 | 313 | <30% | >50% |
| Other 157 Kinases | Not significantly inhibited | Not applicable | <30% | Not significantly inhibited |
Experimental Protocols
The kinase selectivity of DS-1205b was determined using a mobility shift assay.
Kinase Inhibition Assay (Mobility Shift Assay)
This in vitro assay quantifies the ability of a compound to inhibit the activity of a specific kinase. The general steps are as follows:
-
Reaction Setup: Recombinant human kinase enzymes (AXL, MER, MET, TRKA, and a panel of 157 others) are incubated with a fluorescently labeled peptide substrate and adenosine triphosphate (ATP) in a reaction buffer. The assay for DS-1205b was conducted in the presence of 1 mM ATP, which mimics physiological conditions.
-
Inhibitor Addition: DS-1205b is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature, during which the kinase phosphorylates the substrate.
-
Separation: The reaction products (phosphorylated and non-phosphorylated substrate) are separated based on their charge and size differences using microfluidic capillary electrophoresis.
-
Detection and Quantification: The amount of phosphorylated and non-phosphorylated substrate is detected by laser-induced fluorescence. The ratio of these two provides a measure of the kinase activity.
-
Data Analysis: The percentage of inhibition for each concentration of DS-1205b is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
DS-1205b primarily targets the AXL signaling pathway. AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. Upregulation of AXL has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).
When EGFR is inhibited by TKIs like erlotinib or osimertinib, AXL can become activated and serve as a bypass signaling pathway, leading to the continued activation of downstream pro-survival pathways, such as the PI3K/AKT pathway. DS-1205b works by directly inhibiting the phosphorylation of AXL, thereby blocking this bypass mechanism and restoring sensitivity to EGFR inhibitors.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probechem.com [probechem.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of DS-1205b: A Comparative Analysis of AXL Kinase Inhibitors in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of DS-1205b, a selective AXL receptor tyrosine kinase inhibitor, with other relevant small molecule inhibitors. The data presented herein is derived from preclinical studies and is intended to provide an objective overview of the compound's performance in cellular assays.
Introduction to DS-1205b and AXL Kinase Inhibition
DS-1205b is a potent and selective small molecule inhibitor of AXL, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1][2][3][4] Upregulation of AXL signaling has been implicated as a key mechanism of acquired resistance to various cancer therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1] By targeting AXL, DS-1205b aims to overcome this resistance and restore sensitivity to targeted therapies. This guide will delve into the experimental data confirming the on-target effects of DS-1205b and compare its activity with other known AXL inhibitors.
Comparative Efficacy of AXL Inhibitors
The on-target efficacy of DS-1205b has been evaluated in various in vitro and in vivo models, often in comparison to other AXL inhibitors such as bemcentinib (also known as BGB324 or R428) and the dual FLT3/AXL inhibitor, gilteritinib.
Biochemical and Cellular Potency
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target kinase. Cell-based assays, on the other hand, provide insights into the compound's activity within a biological context, accounting for factors like cell permeability and off-target effects.
| Inhibitor | Target(s) | IC50 (AXL, biochemical assay) | Cellular AXL Phosphorylation Inhibition | Reference |
| DS-1205b | AXL | Data not publicly available | Potent inhibition at ≥ 10 nM | |
| Bemcentinib (BGB324/R428) | AXL | 14 nM | Less potent than DS-1205b | |
| Gilteritinib (ASP2215) | FLT3, AXL | 0.73 nM | Potent inhibition |
Note: IC50 values can vary depending on the specific assay conditions.
Inhibition of Downstream Signaling
Effective AXL inhibition should lead to a reduction in the phosphorylation of downstream signaling proteins such as AKT and ERK. Studies have shown that DS-1205b effectively inhibits these pathways. In combination with EGFR TKIs, DS-1205b has been shown to completely inhibit AKT phosphorylation at low nanomolar concentrations.
| Treatment | Cell Line | Effect on p-AKT | Effect on p-ERK | Reference |
| DS-1205b (in combination with osimertinib) | HCC827 | Complete inhibition | Reduction | |
| Bemcentinib (BGB324) | Pancreatic Ductal Adenocarcinoma cells | Reduction | - | |
| Gilteritinib | FLT3-ITD AML cell lines | - | Reduction |
Functional Cellular Effects
The ultimate goal of AXL inhibition in cancer therapy is to block tumor cell migration, invasion, and proliferation. In vitro assays measuring these functional effects are critical for evaluating the therapeutic potential of an inhibitor.
| Inhibitor | Assay | Cell Line | Key Findings | Reference |
| DS-1205b | hGAS6-induced Migration | AXL-overexpressing NIH3T3 | Potently inhibited migration. | |
| Bemcentinib (BGB324/R428) | hGAS6-induced Migration | AXL-overexpressing NIH3T3 | 49-fold lower activity compared to DS-1205b (EC50 of 132.3 nM). | |
| DS-1205b | Tumor Growth (in vivo) | NIH3T3-AXL xenograft | Significant antitumor activity. | |
| Bemcentinib (BGB324/R428) | Cell Migration | Colorectal cancer cells | Significantly inhibited migration. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures used to confirm the on-target effects of DS-1205b, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to characterize the on-target effects of DS-1205b.
Western Blotting for Phosphorylated Proteins
-
Cell Culture and Treatment: Plate cells (e.g., HCC827) and allow them to adhere overnight. Treat cells with DS-1205b or other inhibitors at various concentrations for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AXL, p-AKT, p-ERK, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Migration (Transwell) Assay
-
Cell Preparation: Serum-starve cells overnight.
-
Assay Setup: Seed the serum-starved cells in the upper chamber of a Transwell insert (with a Matrigel-coated membrane for invasion assays).
-
Chemoattractant and Inhibitor Addition: Add a chemoattractant (e.g., GAS6) to the lower chamber. Add DS-1205b or other inhibitors to both the upper and lower chambers.
-
Incubation: Incubate for a specified period (e.g., 24-48 hours) to allow for cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells under a microscope.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously implant AXL-overexpressing cells (e.g., NIH3T3-AXL) or human cancer cells (e.g., HCC827) into immunodeficient mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size. Randomize mice into treatment groups (vehicle control, DS-1205b, other inhibitors, or combination therapies).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The available data robustly confirms the on-target effects of DS-1205b as a selective and potent AXL kinase inhibitor. It effectively blocks AXL phosphorylation, inhibits downstream signaling pathways crucial for cell survival and proliferation, and suppresses functional cellular processes like migration. Comparative data suggests that DS-1205b has a more potent inhibitory effect on cell migration than bemcentinib. These findings underscore the therapeutic potential of DS-1205b, particularly in overcoming AXL-mediated resistance to other targeted therapies in cancer. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in patients.
References
Comparative Analysis of DS-1205b in Combination with Tyrosine Kinase Inhibitors for Overcoming EGFR-TKI Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of DS-1205b, a novel and selective AXL receptor tyrosine kinase inhibitor, in combination with other tyrosine kinase inhibitors (TKIs). The focus is on its efficacy in overcoming acquired resistance to Epidermal Growth Factor Receptor (EGFR) TKIs in non-small cell lung cancer (NSCLC). This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction
Acquired resistance to EGFR TKIs, such as erlotinib and osimertinib, is a significant clinical challenge in the treatment of EGFR-mutant NSCLC. One of the key mechanisms driving this resistance is the upregulation of the AXL receptor tyrosine kinase, which activates bypass signaling pathways, allowing cancer cells to survive and proliferate despite EGFR inhibition. DS-1205b is a potent and selective AXL inhibitor designed to counteract this resistance mechanism when used in combination with EGFR TKIs. This guide compares the performance of DS-1205b combination therapies with EGFR TKI monotherapies and provides data on another AXL inhibitor, bemcentinib (BGB324), for context.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on DS-1205b.
In Vitro Activity of AXL Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| DS-1205b | AXL | 1.3 | - | Mobility Shift Assay | [1][2] |
| DS-1205b | MER | 62.4 | - | Mobility Shift Assay | [2] |
| DS-1205b | MET | 104 | - | Mobility Shift Assay | [2] |
| DS-1205b | TRKA | 407 | - | Mobility Shift Assay | [2] |
| Bemcentinib (BGB324) | AXL | 642 | NIH3T3-AXL | ATP Assay (Growth Inhibition) |
In Vitro Efficacy of EGFR TKIs in Parental and Resistant NSCLC Cell Lines
| Cell Line | Treatment | IC50 (nM) | Reference |
| HCC827 (Parental) | Erlotinib | 11.3 | |
| HCC827 (Parental) | Osimertinib | 9.2 | |
| HCC827 (Erlotinib-Resistant) | Erlotinib | 4,278.4 | |
| HCC827 (Osimertinib-Resistant) | Osimertinib | 3,975.9 |
In Vivo Efficacy of DS-1205b Monotherapy in NIH3T3-AXL Xenograft Model
| Treatment (Dose) | Tumor Growth Inhibition (%) | P-value vs. Vehicle | Reference |
| DS-1205b (3.1 mg/kg) | 39 | < 0.01 | |
| DS-1205b (6.3 mg/kg) | - | < 0.001 | |
| DS-1205b (50 mg/kg) | 94 | < 0.001 |
Tumor growth inhibition was assessed on day 4 of treatment.
In Vivo Efficacy of DS-1205b and Erlotinib Combination in Erlotinib-Resistant HCC827 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 100 | % Reduction vs. Erlotinib Monotherapy | Reference |
| Erlotinib (25 mg/kg qd) | 814.5 | - | |
| Erlotinib + DS-1205b (12.5 mg/kg bid) | 541.7 | 33.5% | |
| Erlotinib + DS-1205b (25 mg/kg bid) | 321.0 | 60.6% | |
| Erlotinib + DS-1205b (50 mg/kg bid) | 216.8 | 73.4% |
In Vivo Efficacy of DS-1205b and Osimertinib Combination in Osimertinib-Resistant HCC827 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 100 | % Reduction vs. Osimertinib Monotherapy | Reference |
| Osimertinib | 727.5 | - | |
| Osimertinib + DS-1205b (12.5 mg/kg) | 205.1 | 71.8% | |
| Osimertinib + DS-1205b (25 mg/kg) | 211.3 | 70.9% | |
| Osimertinib + DS-1205b (50 mg/kg) | 145.8 | 79.9% |
Experimental Protocols
Cell Lines and Culture
-
HCC827: Human EGFR-mutant (exon 19 deletion) NSCLC cell line.
-
NIH3T3-AXL: Mouse embryonic fibroblast cells engineered to overexpress human AXL.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Cells: Erlotinib- and osimertinib-resistant HCC827 cells were generated by continuous exposure to escalating concentrations of the respective drugs, starting from 10 nM and gradually increasing to 1,000 nM over several months.
In Vitro Kinase Assay (Mobility Shift Assay)
The inhibitory activity of DS-1205b against a panel of 161 kinases was evaluated using a mobility shift assay. The assay measures the difference in the electrophoretic mobility of a fluorescently labeled substrate and its phosphorylated product. The IC50 values were determined by measuring the concentration of DS-1205b required to inhibit 50% of the kinase activity in the presence of 1 mM ATP.
Cell Viability Assay (ATP Assay)
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. The 50% growth inhibition (GI50) values were calculated.
Western Blot Analysis
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies: Antibodies against p-AXL, AXL, p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK were used.
In Vivo Xenograft Studies
-
Animal Model: Female BALB/c nude mice (5-6 weeks old) were used.
-
Tumor Implantation: HCC827 cells (5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups. DS-1205b was administered orally twice daily (bid), while erlotinib and osimertinib were administered orally once daily (qd).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length × Width²) / 2.
-
Efficacy Assessment: The antitumor efficacy was evaluated by comparing the mean tumor volumes between the treatment and vehicle control groups. Tumor growth inhibition was calculated at the end of the study.
Mandatory Visualization
Signaling Pathway Diagram
References
Validating the Synergistic Effect of DS-1205b with EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The AXL receptor tyrosine kinase has been identified as a key driver of this resistance, making it a promising therapeutic target. This guide provides a comprehensive comparison of the synergistic effects of DS-1205b, a selective AXL inhibitor, in combination with EGFR inhibitors, supported by preclinical experimental data.
Overcoming EGFR TKI Resistance with DS-1205b
DS-1205b is a novel, specific, small-molecule inhibitor of AXL kinase. Upregulation of AXL has been shown to be a bypass signaling pathway that confers resistance to EGFR TKIs in EGFR-mutant NSCLC. By inhibiting AXL phosphorylation, DS-1205b can delay the onset of drug resistance and restore sensitivity to EGFR inhibitors.[1][2][3] Preclinical studies have demonstrated that the combination of DS-1205b with EGFR TKIs, such as erlotinib and osimertinib, leads to a significant synergistic anti-tumor effect.[1][3]
Quantitative Analysis of Synergistic Efficacy
The combination of DS-1205b with EGFR inhibitors has been evaluated in both in vitro and in vivo models, demonstrating a marked improvement in anti-tumor activity compared to monotherapy.
In Vitro Synergism: Inhibition of Cell Viability
Studies on the HCC827 human NSCLC cell line, which harbors an EGFR exon 19 deletion, have shown that the addition of DS-1205b can significantly enhance the cytotoxic effects of EGFR TKIs. While specific IC50 values for the combination of DS-1205b and erlotinib in HCC827 cells are not publicly available, the data consistently shows a synergistic reduction in cell viability. For context, the IC50 of erlotinib alone in HCC827 cells is approximately 6.43 µM, which increases to 23.48 µM in erlotinib-resistant HCC827R cells.
| Cell Line | Treatment | IC50 (µM) |
| HCC827 | Erlotinib | 6.43 |
| HCC827R | Erlotinib | 23.48 |
Table 1: IC50 values of erlotinib in parental and erlotinib-resistant HCC827 cells. The combination with DS-1205b is expected to lower the IC50 in resistant cells, though specific values are not published.
In Vivo Synergism: Tumor Growth Inhibition in Xenograft Models
In vivo studies using HCC827 xenograft models in mice have provided compelling evidence for the synergistic anti-tumor activity of DS-1205b and EGFR inhibitors.
Combination with Erlotinib:
In an erlotinib-acquired resistance model using HCC827 xenografts, the combination of DS-1205b with erlotinib demonstrated a significant delay in the onset of tumor resistance compared to erlotinib monotherapy. Furthermore, in tumors that had already developed resistance to erlotinib, the addition of DS-1205b restored the anti-tumor activity of erlotinib in a dose-dependent manner.
| Treatment Group | Dose of DS-1205b (mg/kg) | Tumor Growth Inhibition (%) |
| Erlotinib + DS-1205b | 50 | 97 |
| Erlotinib + DS-1205b | 25 | 47 |
Table 2: Dose-dependent tumor growth inhibition by DS-1205b in combination with erlotinib in an erlotinib-resistant HCC827 xenograft model.
Combination with Osimertinib:
Similar synergistic effects have been observed with the third-generation EGFR TKI, osimertinib. In an HCC827 xenograft model, the combination of DS-1205b with osimertinib significantly delayed the increase in tumor volume in a dose-dependent manner.
| Treatment Group | Dose of DS-1205b (mg/kg) | Outcome |
| Osimertinib + DS-1205b | 12.5 - 50 | Significantly delayed tumor volume increase |
Table 3: Synergistic effect of DS-1205b and osimertinib on tumor growth in an HCC827 xenograft model.
Mechanism of Action: Inhibition of Bypass Signaling
The synergistic effect of DS-1205b with EGFR inhibitors is attributed to its ability to block the AXL-mediated bypass signaling pathway. When EGFR is inhibited, cancer cells can upregulate AXL, which then activates downstream pro-survival pathways, such as the PI3K/AKT and RAS/ERK pathways, leading to drug resistance. DS-1205b directly inhibits the phosphorylation of AXL, thereby preventing the activation of these downstream signaling cascades and restoring the efficacy of EGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of the key experimental protocols used in the preclinical evaluation of DS-1205b.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to quantify the inhibition of EGFR, AXL, and downstream signaling proteins like AKT.
-
Cell Culture and Treatment: HCC827 cells are cultured to 70-80% confluency and then treated with DS-1205b, an EGFR inhibitor (erlotinib or osimertinib), or a combination of both for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against p-EGFR, p-AXL, p-AKT, total EGFR, total AXL, total AKT, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system and quantified using densitometry software.
References
- 1. Adding MET TKI may overcome NSCLC resistance | MDedge [mdedge.com]
- 2. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
DS-1205b Free Base: A Comparative Guide for NSCLC Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and highly selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] Upregulation of the AXL signaling pathway has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3][4][5] This guide provides a comprehensive comparison of DS-1205b's performance, primarily in the context of EGFR-mutated NSCLC, with supporting experimental data and detailed methodologies. Available data on other AXL inhibitors are included for comparative purposes.
Data Presentation
Table 1: Kinase Inhibitory Profile of DS-1205b and Comparator AXL Inhibitors
| Kinase | DS-1205b IC₅₀ (nM) | BGB324 (Bemcentinib) IC₅₀ (nM) | Gilteritinib IC₅₀ (nM) |
| AXL | 1.3 | 14 | 41 |
| MER | 63 | - | - |
| MET | 104 | - | - |
| TRKA | 407 | - | - |
| FLT3 | - | - | 0.7 - 1.8 |
| c-KIT | - | - | 102 |
| IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC₅₀ indicates greater potency. Data for BGB324 and Gilteritinib are provided for comparison as alternative AXL inhibitors. |
Table 2: In Vivo Efficacy of DS-1205b in an EGFR-Mutant (HCC827) NSCLC Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Key Findings |
| DS-1205b Monotherapy | 50 mg/kg, p.o. bid | 39-94% | Showed significant antitumor activity as a single agent. |
| Erlotinib Monotherapy | - | - | Tumors eventually develop resistance. |
| DS-1205b + Erlotinib | - | - | Significantly delayed the onset of tumor resistance to erlotinib. Restored the antitumor activity of erlotinib in resistant tumors. |
| Osimertinib Monotherapy | - | - | Tumors eventually develop resistance. |
| DS-1205b + Osimertinib | 12.5-50 mg/kg (DS-1205b) | - | Significantly delayed the onset of tumor resistance to osimertinib in a dose-dependent manner. |
| p.o. bid: orally, twice daily. The studies primarily utilized the HCC827 human NSCLC cell line, which harbors an EGFR exon 19 deletion. |
Performance in Different NSCLC Subtypes
The available preclinical and clinical data for DS-1205b predominantly focus on its efficacy in overcoming acquired resistance in EGFR-mutant NSCLC . Upregulation of AXL is a known bypass signaling pathway that confers resistance to EGFR TKIs like erlotinib and osimertinib. DS-1205b, by inhibiting AXL, effectively resensitizes these tumors to EGFR-targeted therapies.
There is currently a lack of publicly available data on the performance of DS-1205b free base in other major NSCLC subtypes, such as those with KRAS mutations, ALK rearrangements, or in squamous cell carcinoma. However, other AXL inhibitors like bemcentinib (BGB324) are being investigated in a broader range of NSCLC patients, including those with STK11 mutations, often in combination with immunotherapy.
Mandatory Visualization
Caption: AXL-mediated bypass signaling leading to EGFR TKI resistance.
Caption: Preclinical evaluation workflow for DS-1205b.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of DS-1205b on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of DS-1205b (and/or comparator drugs) for 48-72 hours. Include vehicle-only controls.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: After incubation, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For MTS: Measure the absorbance at 490 nm directly.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot for Phospho-AXL
This protocol outlines the detection of AXL phosphorylation in response to DS-1205b treatment.
Materials:
-
NSCLC cell lysates (treated with DS-1205b and/or growth factors like Gas6)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AXL (e.g., Tyr779), anti-total AXL, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
NSCLC Xenograft Model
This protocol describes the in vivo evaluation of DS-1205b in a subcutaneous NSCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
NSCLC cells (e.g., HCC827)
-
Matrigel (optional)
-
DS-1205b formulation for oral administration
-
EGFR TKIs (e.g., erlotinib, osimertinib) for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer DS-1205b, EGFR TKI, the combination, or vehicle according to the specified doses and schedules (e.g., daily or twice-daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration, or signs of toxicity).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
References
- 1. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. oncotarget.com [oncotarget.com]
Safety Operating Guide
Prudent Disposal of DS-1205b Free Base: A Step-by-Step Guide for Laboratory Personnel
Immediate Safety and Logistical Information for the Disposal of DS-1205b Free Base
The proper disposal of any chemical compound is paramount to ensuring laboratory safety and environmental protection. For novel or research compounds such as this compound, where specific disposal information may not be readily available in the public domain, a cautious and systematic approach is required. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage the disposal of this compound in adherence with institutional and regulatory standards.
The primary step in the disposal of any laboratory chemical is to consult its Safety Data Sheet (SDS). However, an initial search for a publicly available SDS for this compound did not yield specific results. In such instances, the following procedures should be followed.
Experimental Protocol: Waste Characterization and Disposal
In the absence of a specific SDS, researchers must treat the compound as potentially hazardous and follow a conservative disposal pathway. The following steps outline the necessary protocol:
-
Contact the Supplier: The most reliable source for the SDS is the manufacturer or supplier of this compound. Request a copy of the SDS, which will contain a dedicated section on disposal considerations.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the definitive resource for all waste disposal procedures. They will provide guidance based on local, state, and federal regulations and may have procedures in place for unidentified or novel compounds.
-
Waste Characterization: If the SDS is unattainable, provide your EHS office with as much information as possible about the compound. This includes:
-
Known chemical structure and functional groups.
-
Any known reactivity or toxicity data (e.g., from related compounds).
-
The solvent or matrix the compound is in.
-
An estimate of the quantity to be disposed of.
-
-
Waste Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Store the waste in a designated, properly sealed, and clearly labeled container. The label should include the chemical name ("this compound"), the quantity, and any known hazards.
-
Use secondary containment to prevent spills.
-
-
Disposal Pathway: Based on the information provided, your EHS office will determine the appropriate disposal route. This will likely involve incineration by a licensed hazardous waste disposal company.
Data Presentation: Waste Characterization Table
To facilitate communication with your EHS office, use the following table to summarize the known information about your this compound waste stream.
| Parameter | Description |
| Chemical Name | This compound |
| CAS Number | If available |
| Chemical Structure | Provide a drawing or chemical formula if known. |
| Physical State | Solid, Liquid, Gas |
| Solvent/Matrix | e.g., Methanol, DMSO, Water |
| Concentration | Approximate concentration of DS-1205b in the waste. |
| Quantity | Total volume or mass of waste. |
| Known Hazards | Based on preliminary data or analogy to similar compounds (e.g., potential toxicity, reactivity). |
| Presence of Halogens | Yes/No (This is critical for determining the correct incineration process). |
| Presence of Heavy Metals | Yes/No |
| pH (if aqueous) | Provide the pH of the waste solution. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe and compliant disposal of a research chemical.
By following these steps, researchers can ensure the safe and environmentally responsible disposal of this compound, even in the absence of readily available, specific disposal information. Always prioritize caution and consult with your institution's safety experts.
Essential Safety and Logistical Information for Handling DS-1205b Free Base
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent AXL Kinase Inhibitor, DS-1205b.
This document provides crucial safety protocols and logistical plans for the handling and disposal of DS-1205b free base (CAS 1855860-24-0), a potent AXL kinase inhibitor intended for laboratory research use only. Given that this compound has not been fully validated for medical applications, stringent adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to potent compounds like DS-1205b. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Body Protection | Hand Protection | Eye and Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Disposable solid-front lab coat or gown | Double-gloving with nitrile gloves | ANSI Z87.1 compliant safety glasses with side shields | N95 respirator or higher |
| Solution Preparation and Handling | Chemical-resistant lab coat | Double-gloving with nitrile gloves | Chemical splash goggles | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Standard lab coat | Nitrile gloves | Safety glasses | Not required |
| Spill Cleanup (Solid or Liquid) | Disposable, chemical-resistant coveralls | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | P100 respirator or a Powered Air-Purifying Respirator (PAPR) |
| Waste Disposal | Chemical-resistant lab coat | Nitrile or butyl rubber gloves | Safety glasses | Not generally required |
Experimental Protocols
Safe handling practices are critical to minimize the risk of exposure during experimental procedures.
Weighing and Aliquoting of Solid DS-1205b
-
Preparation : Before handling the solid compound, ensure you are in a designated area for potent compounds, preferably within a ventilated balance enclosure or a chemical fume hood.
-
PPE : Don the appropriate PPE as outlined in the table above, including double gloves and respiratory protection.
-
Handling : Use dedicated spatulas and weighing boats. Handle the compound gently to avoid creating airborne dust.
-
Cleaning : After weighing, carefully clean all surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all disposable materials as potent chemical waste.
Solution Preparation
-
Location : All solution preparations should be performed inside a certified chemical fume hood.
-
PPE : Wear a chemical-resistant lab coat, double nitrile gloves, and chemical splash goggles.
-
Procedure : Slowly add the solvent to the solid DS-1205b to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating.
-
Storage : Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings. Store in a secure, designated location.
Disposal Plan
The disposal of potent compounds like DS-1205b must be handled with extreme care to prevent environmental release.
Solid Waste
-
Collection : All solid waste contaminated with DS-1205b, including weighing papers, pipette tips, and contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Route : This waste must be disposed of through a licensed hazardous waste disposal company. Do not mix with general laboratory waste.
Liquid Waste
-
Collection : Collect all liquid waste containing DS-1205b in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Compatibility : Ensure that incompatible chemicals are not mixed in the same waste container.
-
Disposal Route : Dispose of liquid waste through a certified chemical waste handler. Do not pour down the drain.
Decontamination of Glassware and Equipment
-
Initial Rinse : Rinse contaminated glassware and equipment multiple times with a suitable solvent to remove the majority of the compound. Collect this rinse as hazardous liquid waste.
-
Soaking : Immerse the rinsed items in a deactivating solution, such as a 10% bleach solution, for at least 24 hours.
-
Final Wash : After soaking, wash the glassware and equipment with laboratory detergent and rinse thoroughly with water.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling DS-1205b.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
